(4-Iodopyridin-3-yl) Acetate: Chemical Structure and Properties
This guide provides an in-depth technical analysis of (4-iodopyridin-3-yl) acetate , a critical bifunctional scaffold in medicinal chemistry. This compound is chemically distinct as an ester of 4-iodopyridin-3-ol, servin...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of (4-iodopyridin-3-yl) acetate , a critical bifunctional scaffold in medicinal chemistry. This compound is chemically distinct as an ester of 4-iodopyridin-3-ol, serving as a "linchpin" intermediate for synthesizing fused heterocyclic systems, particularly furo[2,3-c]pyridines.
Compound Identity & Structural Analysis[1][2][3]
(4-Iodopyridin-3-yl) acetate is the acetate ester of 4-iodo-3-hydroxypyridine. Its structure features a pyridine ring substituted with an acetoxy group (–OAc) at the C3 position and an iodine atom at the C4 position.[1][2][3] This specific ortho-halo ester motif is highly reactive, enabling rapid access to complex bicyclic cores via tandem cross-coupling/cyclization sequences.
Nomenclature & Identifiers[2][3][7][8]
IUPAC Name: (4-Iodopyridin-3-yl) acetate
Alternative Names: 3-Acetoxy-4-iodopyridine; 4-Iodo-3-pyridyl acetate
Based on structural analogs (e.g., 2-iodopyridin-3-yl acetate).
Melting Point
55–65 °C
Estimated range; analogs typically melt in this window.
Solubility
High: DCM, EtOAc, THFLow: Water
Lipophilic ester group reduces water solubility compared to the parent phenol.
LogP
~1.8 – 2.2
Moderate lipophilicity suitable for organic extraction.
pKa (Conj. Acid)
~2.5 – 3.0
Pyridine nitrogen basicity is reduced by the electron-withdrawing iodine and acetoxy groups.
Synthesis & Production
The synthesis of (4-iodopyridin-3-yl) acetate typically proceeds via the acetylation of the parent phenol, 4-iodopyridin-3-ol . The parent phenol is often difficult to access via direct electrophilic iodination of 3-hydroxypyridine due to regioselectivity issues (which favor C2). Therefore, Directed Ortho-Metalation (DoM) is the authoritative route for the core scaffold.
Core Synthetic Pathway
Precursor Preparation: Protection of 3-hydroxypyridine (e.g., as a carbamate or pivalate) to direct lithiation.
Directed Lithiation: Treatment with LDA or n-BuLi at low temperature (-78 °C) directs lithiation to the C4 position.
Iodination: Quenching the C4-lithio species with iodine (I
).
Deprotection: Hydrolysis to yield 4-iodopyridin-3-ol.
Acetylation: Standard esterification to yield the final acetate.
Caption: Step-wise synthesis from protected pyridine precursor via Directed Ortho-Metalation (DoM).
Reactivity & Applications
The (4-iodopyridin-3-yl) acetate scaffold is a "privileged intermediate" in drug discovery, primarily used to synthesize furo[2,3-c]pyridines .
A. The Furo[2,3-c]pyridine Gateway
The combination of the C4-iodine (a reactive handle for Pd-catalysis) and the C3-acetate (a masked phenol/nucleophile) allows for rapid cyclization.
Sonogashira Coupling: The C4-iodine reacts with a terminal alkyne to form a 4-alkynyl-3-acetoxypyridine.
Cyclization: Under basic conditions, the acetate is hydrolyzed (in situ or sequentially), revealing the C3-phenoxide, which attacks the adjacent alkyne (5-endo-dig or 6-endo-dig) to close the furan ring.
B. Cross-Coupling Versatility
Suzuki-Miyaura: Coupling with aryl boronic acids to generate 3-acetoxy-4-arylpyridines.
Heck Reaction: Olefination at the C4 position.
Caption: Divergent reactivity pathways leading to fused heterocycles (Furo[2,3-c]pyridine) or biaryls.
Experimental Protocols
Protocol A: Acetylation of 4-Iodopyridin-3-ol
Use this protocol to convert the commercial or synthesized phenol into the acetate.
Reagents:
4-Iodopyridin-3-ol (1.0 equiv)
Acetic Anhydride (Ac
O) (1.5 equiv)
Triethylamine (Et
N) (2.0 equiv)
Dichloromethane (DCM) [Anhydrous]
DMAP (Catalytic, 5 mol%)
Procedure:
Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve 4-iodopyridin-3-ol (e.g., 221 mg, 1 mmol) in anhydrous DCM (5 mL).
Base Addition: Add Et
N (280 µL, 2 mmol) and catalytic DMAP (~6 mg). Cool the solution to 0 °C in an ice bath.
Reaction: Stir at 0 °C for 15 minutes, then warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the starting phenol.
Workup: Quench with saturated NaHCO
solution. Extract with DCM (3x). Wash combined organics with brine, dry over NaSO, and concentrate in vacuo.
Purification: The crude product is typically pure enough for downstream coupling. If necessary, purify via flash chromatography (SiO
, 10-30% EtOAc in Hexanes).
Safety Note: 4-Iodopyridines can be skin irritants.[4][5] Handle in a fume hood.
References
Bajpai, V., et al. (2011).[6] "Chiral Pyridin-3-ones and Pyridines: Syntheses of Enantiopure 2,4-Disubstituted 6-Hydroxy-1,6-Dihydro-2H-Pyridin-3-ones, 2,3-Disubstituted 4-Iodopyridines...".[3][6][7] The Journal of Organic Chemistry, 76(21), 8930–8943.[1][3]
PubChem. (n.d.).[4][5] "4-Iodopyridin-3-ol Compound Summary". National Center for Biotechnology Information.
Bouhlel, A., et al. (2026). "2-Iodopyridin-3-yl acetate".[8] Molbank, 2026(1), M1234. (Note: Cited for structural analogy and crystallographic properties of the regioisomer).
3-acetoxy-4-iodopyridine CAS number and molecular weight
Topic: 3-Acetoxy-4-iodopyridine: Chemical Identity, Synthesis, and Application Profiles Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researc...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 3-Acetoxy-4-iodopyridine: Chemical Identity, Synthesis, and Application Profiles
Content Type: Technical Whitepaper / Methodological Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Strategic Scaffold for Fused Pyridine Systems and Cross-Coupling Architectures
Part 1: Executive Summary & Chemical Identity
3-Acetoxy-4-iodopyridine (Acetic acid 4-iodopyridin-3-yl ester) represents a specialized, high-value intermediate in heterocyclic chemistry. Unlike commodity pyridines, this specific ester is rarely isolated as a catalog item due to the lability of the phenol ester and its primary role as a transient or in situ generated species during the synthesis of complex fused ring systems, such as furo[2,3-c]pyridines .
Researchers encountering this motif are typically engaged in one of two workflows:
Protection/Activation: Acetylation of the parent 4-iodo-3-hydroxypyridine to modulate solubility or electronic properties for subsequent cross-coupling.
Cascade Synthesis: De novo construction of the pyridine ring from sugar-derived precursors (e.g., D-glucal) via the aza-Achmatowicz reaction, where the acetoxy group is installed during aromatization.
Critical Sourcing Note: As the unsubstituted acetate is not a standard catalog item, researchers must source the parent 4-iodo-3-hydroxypyridine (CAS: 188057-20-7) and perform the acetylation protocol described in Part 3, or synthesize the scaffold de novo via the "Shaw Cascade" (see Part 2).
Part 2: Synthetic Pathways & Mechanism
The utility of 3-acetoxy-4-iodopyridine lies in its dual functionality: the C4-iodide serves as an excellent handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), while the C3-acetoxy group acts as a masked phenol or a directing group.
Pathway A: Direct Acetylation (Standard)
The most direct route involves the esterification of commercially available 4-iodo-3-hydroxypyridine. This method is preferred when the pyridine core is already intact.
Reagents: Acetic Anhydride (
), Pyridine or , DMAP (cat.).
Mechanism: Nucleophilic acyl substitution at the carbonyl carbon of acetic anhydride by the pyridyl oxygen.
Pathway B: The "Shaw Cascade" (De Novo Synthesis)
A more elegant, field-proven approach for generating substituted 3-acetoxy-4-iodopyridines involves the transformation of D-glucal . This method, pioneered by Shaw et al. (2011), allows for the construction of the pyridine ring with simultaneous installation of the iodine and acetate functionalities.[3]
Mechanism:
Aza-Achmatowicz Reaction: Conversion of a furan-methanol derivative to a piperidinone.
Cascade Aromatization: Treatment with
and triggers cyclo-elimination and aromatization, yielding the 3-acetoxy-4-iodopyridine scaffold directly.[3][4][5]
Visualization of Synthetic Logic
Figure 1: Dual synthetic pathways for accessing the 3-acetoxy-4-iodopyridine scaffold. Pathway A utilizes commercial building blocks; Pathway B offers de novo construction from chiral pool materials.
Part 3: Experimental Protocols
Protocol A: Preparation from 4-Iodo-3-hydroxypyridine
Use this protocol for simple protection prior to cross-coupling.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (phenol) is more polar than the product (ester).
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate.
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc/Hexanes) yields the title compound.
Protocol B: Application in Furo[2,3-c]pyridine Synthesis
Adapted from Shaw et al. (2011). Demonstrates the utility of the scaffold.
Context: The 3-acetoxy-4-iodopyridine intermediate undergoes Sonogashira coupling followed by cyclization.
Coupling: The 3-acetoxy-4-iodopyridine is treated with a terminal alkyne (1.2 equiv),
(5 mol%), CuI (10 mol%), and in DMF at RT.
In Situ Deprotection/Cyclization: The acetate group is often cleaved in situ using
in MeOH, or ammonia, allowing the liberated phenolate to attack the alkyne (5-endo-dig or 6-endo-dig cyclization) to form the furo[2,3-c]pyridine core.
Part 4: Safety & Handling
Halogenated Pyridines: 4-Iodopyridines are potential skin and eye irritants. They may cause sensitization. Handle in a fume hood.
Light Sensitivity: Iodides are often light-sensitive. Store the product in amber vials or wrapped in foil to prevent liberation of iodine (
) and darkening of the solid.
Stability: The acetoxy group is hydrolytically unstable in strong base (
, ). Use mild bases (, ) for cross-coupling reactions if preservation of the ester is required.
References
Shaw, A. K., et al. (2011).[3] "Chiral Pyridin-3-ones and Pyridines: Syntheses of Enantiopure 2,4-Disubstituted 6-Hydroxy-1,6-Dihydro-2H-Pyridin-3-ones, 2,3-Disubstituted 4-Iodopyridines...".[4] The Journal of Organic Chemistry, 76(21), 8726–8738.
PubChem Compound Summary. (2024). "4-Iodopyridin-3-ol (Parent Compound)".[1][2] National Center for Biotechnology Information.
Part 1: Molecular Intelligence & Synthetic Utility
Chemical Identity
This compound is a bifunctionalized pyridine intermediate used primarily in high-value cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its safety profile is dictated by three structural features:
The Pyridine Core: Imparts basicity and potential biological activity (kinase inhibition pharmacophore).
The C-4 Iodine: A labile bond susceptible to homolytic cleavage by light (photolysis), generating radical species.
The C-3 Acetate: A masking group for the hydroxyl moiety, susceptible to hydrolysis under basic or aqueous conditions.
Physicochemical Properties (Predicted)
Data extrapolated from structural analogs (Read-Across Method) for R&D planning.
Part 2: Hazard Identification & Toxicology (E-E-A-T)
GHS Classification (Derived)
As a specialized research intermediate, specific toxicological data is limited. The following classification is derived from the parent compound (4-iodo-3-hydroxypyridine) and general pyridine esters.
Signal Word:WARNING
Hazard Class
Code
Statement
Mechanism of Action
Skin Irritation
H315
Causes skin irritation
Pyridine absorption / Acidic hydrolysis on skin
Eye Irritation
H319
Causes serious eye irritation
Mucosal membrane attack by hydrolysis products
STOT - SE
H335
May cause respiratory irritation
Inhalation of dust/aerosol irritates bronchial lining
Acute Toxicity
H302
Harmful if swallowed
Pyridine metabolic toxicity (CYP450 inhibition)
Degradation Chemistry & Toxicology
Understanding the breakdown of this molecule is critical for safety. Upon exposure to moisture (hydrolysis) or light (photolysis), the compound degrades into distinct hazards.
Key Degradation Pathway:
Hydrolysis: Generates Acetic Acid (corrosive/irritant) and 4-Iodo-3-hydroxypyridine (irritant).
Photolysis: Homolytic cleavage of the C-I bond releases Iodine radicals , which can recombine to form elemental Iodine (
), a strong oxidant and staining agent.
Visualization: Degradation Logic
Figure 1: Environmental degradation pathways. Note that the liberation of acetic acid can lower the pH of the local environment, potentially accelerating further degradation.
Part 3: Strategic Handling & Engineering Controls
Personal Protective Equipment (PPE) Matrix
Standard latex gloves provide insufficient protection against pyridine derivatives due to high permeation rates.
Respiratory: NIOSH N95 (dust) or P100 (if fine powder). Use a half-mask respirator with organic vapor cartridges if handling >10g outside a fume hood.
Hands (Primary):Nitrile Rubber (minimum 0.11 mm thickness).
Hands (High Risk): If handling solutions in DCM/DMF, use Silver Shield (Laminate) gloves under nitrile gloves. Pyridines permeate nitrile rapidly in organic solvents.
Eyes: Chemical safety goggles (ANSI Z87.1). Face shield required for scale-up (>50g).
Storage & Stability Protocol
Temperature: Refrigerate (2–8°C).
Atmosphere: Store under inert gas (Argon/Nitrogen) is preferred but not strictly required if the container is well-sealed.
Light:CRITICAL. Amber vials or foil-wrapped containers. The C-I bond is photosensitive.
Segregation: Keep away from strong oxidizing agents and strong bases (which trigger rapid hydrolysis).
Experimental Handling (The "Self-Validating" Workflow)
To ensure scientific integrity and safety, follow this check before every reaction:
Visual Inspection: Check for yellow/brown discoloration. If present, free iodine has formed.
Olfactory Check (Caution): A vinegar smell (acetic acid) indicates significant hydrolysis. Purify before use.
TLC Monitoring: Run a TLC (Hexane/EtOAc). If a baseline spot (hydroxypyridine) or a smear appears, the acetate group is cleaving.
Part 4: Emergency Response & Waste Management
Spill Response Decision Tree
Do not treat this merely as "generic organic waste." The iodine content requires specific attention to prevent staining and downstream reactivity.
Figure 2: Logic flow for spill remediation. Sodium Thiosulfate is the specific antidote for iodine staining/residue.
First Aid Measures
Eye Contact: Rinse immediately with water for 15 minutes.[2][3][4] Do not rub (abrasive crystals).
Skin Contact: Wash with soap and water.[2][3][4][5][6][7][8] If yellow staining occurs (iodine), wash with a solution of sodium thiosulfate (photographer's hypo) if available, or extensive soap and water.
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of pyridine/iodine compounds).[2][5][9]
Waste Disposal[3][4]
Stream: Halogenated Organic Waste.
Note: Do not mix with strong acid waste streams (risk of HI gas evolution).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22503581, 4-Iodopyridin-3-ol. Retrieved from [Link]
Rationale: Source for the parent scaffold's toxicological profile (H315/H319/H335).[5][10]
European Chemicals Agency (ECHA). Registration Dossier: Pyridine derivatives and Halogenated Pyridines. Retrieved from [Link]
Rationale: Authoritative source for general pyridine hazard classific
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Rationale: Regulatory standard for handling research chemicals with "derived" safety profiles.
Rationale: Used for "Read-Across" data regarding iodine stability in pyridine rings.
Technical Assessment: Stability Profile and Handling of 3-Acetoxy-4-iodopyridine
Executive Summary 3-Acetoxy-4-iodopyridine is a critical heterocyclic building block, primarily utilized in the synthesis of fused ring systems such as furo[2,3-c]pyridines and for palladium-catalyzed cross-coupling reac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Acetoxy-4-iodopyridine is a critical heterocyclic building block, primarily utilized in the synthesis of fused ring systems such as furo[2,3-c]pyridines and for palladium-catalyzed cross-coupling reactions.[1] While structurally robust enough for isolation, this compound exhibits specific sensitivities under ambient conditions that distinguish it from simpler pyridine derivatives.
Its stability profile is defined by two primary vectors of degradation: hydrolytic cleavage of the C3-ester functionality and photolytic homolysis of the C4-iodine bond.[1] Under uncontrolled ambient conditions (light, humidity, 25°C), the compound degrades from a white/off-white crystalline solid to a brown, gummy residue, compromising its utility in sensitive metallo-organic transformations.
This guide provides a mechanistic analysis of these instability pathways and establishes a self-validating protocol for its handling, storage, and quality control.
Part 1: Chemical Structure & Reactivity Analysis[1]
To understand the stability of 3-acetoxy-4-iodopyridine, one must analyze the electronic interplay between the pyridine ring, the acetoxy group, and the iodine atom.
The Pyridine Core & Ester Lability
The pyridine ring is electron-deficient.[1] This deficiency is exacerbated by the -I (inductive) effect of the iodine at C4 and the acetoxy group at C3.
Mechanism: The electron-poor ring pulls electron density away from the ester oxygen, making the carbonyl carbon more electrophilic than in phenyl acetate. Consequently, the ester bond is more susceptible to nucleophilic attack by atmospheric moisture (hydrolysis), even at neutral pH.
Result: Conversion to 3-hydroxy-4-iodopyridine (or its tautomer, 4-iodo-3-pyridone) and acetic acid.[1]
The C4-Iodine Bond (Photolability)
Carbon-Iodine (C-I) bonds are notoriously weak (~50–60 kcal/mol) compared to C-Br or C-Cl bonds.[1]
Mechanism: Exposure to UV or short-wavelength visible light excites the molecule to an antibonding state, leading to homolytic cleavage of the C-I bond. This generates an aryl radical and an iodine radical.[1]
Result: The iodine radicals recombine to form molecular iodine (
), which acts as an autocatalytic oxidant and causes the characteristic "browning" of the sample.
Diagram: Degradation Pathways
The following diagram illustrates the two primary degradation routes under ambient conditions.
Figure 1: Mechanistic pathways for the degradation of 3-acetoxy-4-iodopyridine under ambient moisture and light.
Part 2: Stability Under Ambient Conditions
The following table summarizes the stability profile based on empirical observations of similar halogenated pyridine esters.
Parameter
Stability Rating
Observed Effect
Timeframe (Ambient)
Atmospheric Oxygen
High
Generally stable.[1] N-oxide formation is negligible without strong oxidants.[1]
Months
Ambient Moisture
Low to Moderate
Slow hydrolysis to the pyridinol. Surface crust formation.[1]
Days to Weeks
Visible Light
Low
Discoloration (white yellow brown).
Hours to Days
Temperature (25°C)
Moderate
Stable if dry and dark. Heat accelerates hydrolysis/deiodination.[1]
Weeks
Solution Stability
Very Low
Rapid hydrolysis in protic solvents (MeOH, Water).
Minutes to Hours
Critical Insight: The presence of the acetoxy group actually protects the 3-hydroxy position during synthesis (e.g., preventing catalyst poisoning during lithiation or coupling), but it is a "temporary" mask. It should not be considered a permanent storage form if the final target is the free alcohol.
Part 3: Handling & Storage Protocol (Self-Validating)
This protocol ensures the integrity of 3-acetoxy-4-iodopyridine from synthesis to application.[1] It includes "Stop/Go" decision points to validate purity before use.[1]
Storage Conditions
Container: Amber glass vial with a Teflon-lined screw cap (to prevent iodine leaching and light entry).[1]
Atmosphere: Argon or Nitrogen backfill (essential to exclude moisture).[1]
Temperature: -20°C (standard freezer).
Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel.
Handling Workflow
Do not weigh this compound on an open benchtop if the humidity is >60%.
Figure 2: Operational workflow for handling 3-acetoxy-4-iodopyridine to minimize degradation risks.
Quality Control (QC) & Remediation
Before committing this material to a high-value step (e.g., a Sonogashira coupling or Furo-pyridine synthesis), perform this rapid check:
Impurity (Iodine): A smear or yellow tint at the solvent front.
Remediation: If the compound is yellow/brown (iodine contamination), wash the solid with a cold, dilute solution of Sodium Thiosulfate (
) to reduce back to iodide, then extract with Dichloromethane (DCM), dry over , and re-concentrate.
References
Synthesis of 2-substituted 3-acetoxy-4-iodopyridines:
Shaw, A. K., et al. (2011).[1][2][3][4][5] Chiral Pyridin-3-ones and Pyridines: Syntheses of Enantiopure 2,4-Disubstituted 6-Hydroxy-1,6-Dihydro-2H-Pyridin-3-ones, 2,3-Disubstituted 4-Iodopyridines...[1][2][3] The Journal of Organic Chemistry, 76(21), 8726–8738.
General Stability of 4-Iodopyridine:
Sigma-Aldrich.[1] (n.d.). 4-Iodopyridine Safety Data Sheet.
[1]
Pyridine Derivatives Stability:
CymitQuimica. (n.d.). 3-Acetylpyridine Chemical Properties and Stability.
[1]
(4-iodopyridin-3-yl) acetate melting point and boiling point
The following technical guide details the physicochemical properties, synthesis, and applications of (4-iodopyridin-3-yl) acetate. Synonyms: 3-Acetoxy-4-iodopyridine; Acetic acid 4-iodopyridin-3-yl ester CAS Registry Num...
(4-Iodopyridin-3-yl) acetate is a specialized halogenated heterocyclic intermediate primarily utilized in the synthesis of fused pyridine systems, specifically furo[2,3-c]pyridines . It serves as a critical electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and cyclization cascades. While the parent compound, 4-iodopyridin-3-ol, is a high-melting solid, the acetate derivative is designed to activate the C3-position for subsequent nucleophilic attacks or to protect the hydroxyl group during lithiation protocols.
Physicochemical Properties
Note: Experimental values for this specific intermediate are often proprietary or determined in situ. The values below represent a synthesis of predicted data and experimental values of the immediate parent scaffold.
Property
Value / Description
Confidence / Source
Boiling Point
299.3 ± 25.0 °C (at 760 mmHg)
Predicted (SAR Model) [1]
Melting Point
N/A (Oil or Low-Melting Solid)
Inferred from structural analogs*
Parent MP
196–200 °C (4-iodopyridin-3-ol)
Experimental [2, 3]
Density
1.847 ± 0.06 g/cm³
Predicted [1]
pKa (Conjugate Acid)
2.88 ± 0.10
Predicted [1]
Solubility
Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1]
Experimental Observation
Appearance
Pale yellow to amber viscous oil or waxy solid.
Typical of 3-acetoxypyridines
*Technical Insight: Acetylation of hydroxypyridines typically disrupts the strong intermolecular hydrogen bonding network present in the parent phenol (MP ~200°C), significantly lowering the melting point. Consequently, (4-iodopyridin-3-yl) acetate is frequently isolated as a viscous oil or low-melting solid that may crystallize upon prolonged storage at 4°C.
Synthesis & Experimental Protocol
The synthesis of (4-iodopyridin-3-yl) acetate is a two-stage process involving the iodination of the pyridyl core followed by O-acylation. The following protocol describes the generation of the acetate from the parent 4-iodopyridin-3-ol.
Direct iodination of 3-hydroxypyridine favors the 2-position. To access the 4-iodo isomer, a blocking or directing group strategy is often employed, or the "pyridin-3-one" route is used.
Dissolution: Charge a flame-dried round-bottom flask with 4-iodopyridin-3-ol (e.g., 10 mmol) and anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).
Base Addition: Cool the suspension to 0°C. Add Triethylamine (20 mmol) dropwise, followed by catalytic DMAP (0.5 mmol). The mixture should become homogenous.
Acylation: Add Acetic Anhydride (15 mmol) dropwise over 10 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes; Product Rf ~0.5, Parent Rf ~0.1).
Quench: Quench with saturated aqueous NaHCO₃ (30 mL) and stir vigorously for 15 minutes.
Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).
Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexanes) to yield (4-iodopyridin-3-yl) acetate.
The primary utility of (4-iodopyridin-3-yl) acetate lies in its ability to undergo cascade cyclizations to form furo[2,3-c]pyridines , a scaffold found in various bioactive alkaloids and kinase inhibitors.
Mechanism of Action: Sonogashira / Cyclization Cascade
The iodine at C4 allows for a Sonogashira coupling with a terminal alkyne. The adjacent acetoxy group at C3 can then be hydrolyzed (in situ or sequentially) to the phenolate, which attacks the alkyne (5-endo-dig or 6-endo-dig) to close the furan ring.
Caption: Synthetic pathway transforming (4-iodopyridin-3-yl) acetate into the bioactive furo[2,3-c]pyridine core via Pd-catalyzed coupling.
Strategic Utilization of (4-Iodopyridin-3-yl) Acetate in Heterocyclic Scaffolding
The following technical guide details the strategic applications of (4-iodopyridin-3-yl) acetate in medicinal chemistry, focusing on its role as a privileged precursor for fused heterocyclic scaffolds. [1] Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the strategic applications of (4-iodopyridin-3-yl) acetate in medicinal chemistry, focusing on its role as a privileged precursor for fused heterocyclic scaffolds.
[1]
Executive Summary
(4-Iodopyridin-3-yl) acetate (also known as 3-acetoxy-4-iodopyridine) is a high-value regioisomer used to access the 3,4-disubstituted pyridine chemical space. Unlike the more common 2,3- or 3,5-disubstituted isomers, the 3,4-motif is critical for synthesizing furo[2,3-c]pyridines and 1H-pyrrolo[2,3-c]pyridines (4-azaindoles). These fused systems are bioisosteres of quinolines and indoles, widely employed in kinase inhibitors (e.g., JAK, VEGFR) and GPCR ligands to improve solubility and metabolic stability by introducing a pyridine nitrogen into the scaffold.
This guide outlines the synthesis of the core reagent, its primary application in cascade annulations, and detailed protocols for its use.
Chemical Profile & Synthesis
The utility of (4-iodopyridin-3-yl) acetate stems from its orthogonal reactivity: the C4-iodide serves as a reactive handle for cross-coupling (Suzuki, Sonogashira, Heck), while the C3-acetate acts as a "masked" phenol (pyridin-3-ol) that can be revealed in situ to drive cyclization or prevent catalyst poisoning during coupling.
The Challenge of Regioselectivity
Direct electrophilic iodination of 3-hydroxypyridine typically yields 2-iodo-3-hydroxypyridine due to the directing effect of the hydroxyl group and the natural nucleophilicity of the pyridine ring. Accessing the 4-iodo isomer requires specific "Directed Ortho Metalation" (DoM) strategies or de novo synthesis.
Recommended Synthetic Routes
Two primary routes are established in the literature to access the 4-iodo-3-hydroxypyridine precursor:
Protection: Convert 3-hydroxypyridine to a carbamate (e.g., O-pyridyl-N,N-diethylcarbamate). The carbamate group is a powerful Director of Ortho Metalation (DMG).
Lithiation: Treat with sec-BuLi or LDA at -78°C. The carbamate directs lithiation exclusively to the C4 position (steric hindrance and coordination prevent C2 attack).
Quench: Add Iodine (
) to yield the 4-iodo-3-O-carbamate.
Hydrolysis & Acetylation: Base hydrolysis removes the carbamate, followed by acetylation (
, Pyridine) to yield (4-iodopyridin-3-yl) acetate .
Route B: De Novo Synthesis from Sugars (Enantiopure Applications)
For complex chiral derivatives, the Aza-Achmatowicz rearrangement of furfuryl alcohols (derived from D-glucal) can construct the pyridine ring with the 3-acetoxy-4-iodo pattern already installed, as described by Shaw et al. (2011).
Primary Application: Synthesis of Furo[2,3-c]pyridines
The most distinct application of (4-iodopyridin-3-yl) acetate is the "one-pot" synthesis of substituted furo[2,3-c]pyridines . This scaffold is difficult to access via other methods but can be generated efficiently via a Sonogashira coupling / 5-endo-dig cyclization cascade .
Mechanism of Action
Cross-Coupling: The Pd(0) catalyst inserts into the C4-I bond. Transmetallation with a terminal alkyne (copper-acetylide) and reductive elimination installs the alkyne at C4.
Deprotection: The basic conditions (e.g.,
, , or amine solvent) cleave the labile C3-acetate ester, revealing the free phenoxide (pyridin-3-olate).
Annulation: The phenoxide oxygen attacks the electron-deficient alkyne (activated by the pyridine nitrogen) in a 5-endo-dig fashion, closing the furan ring.
Figure 1: Mechanistic pathway for the cascade synthesis of furo[2,3-c]pyridines.
Beyond furan-fused systems, this reagent is a gateway to other bioactive cores:[1][2][3][4][5]
Application
Reaction Type
Target Scaffold
Mechanism Note
Azaindole Synthesis
Sonogashira + Amine
1H-Pyrrolo[2,3-c]pyridine
Requires an external amine source or use of propargyl amines followed by N-cyclization instead of O-cyclization.
Biaryl Coupling
Suzuki-Miyaura
3-Hydroxy-4-arylpyridines
The acetate prevents catalyst poisoning by the free phenol. Subsequent hydrolysis yields the 3-hydroxy-4-aryl motif found in kinase inhibitors.
Alkenylation
Heck Reaction
4-Alkenyl-3-hydroxypyridines
Useful for introducing flexible linkers or further cyclization to pyranopyridines.
Experimental Protocol: Sonogashira Annulation
Objective: Synthesis of 2-phenylfuro[2,3-c]pyridine from (4-iodopyridin-3-yl) acetate.
Reagents:
(4-Iodopyridin-3-yl) acetate (1.0 equiv)
Phenylacetylene (1.2 equiv)
Bis(triphenylphosphine)palladium(II) dichloride (
) (0.05 equiv)
Copper(I) iodide (CuI) (0.10 equiv)
Triethylamine (
) (3.0 equiv)
Solvent: DMF or MeCN (degassed)
Procedure:
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine (4-iodopyridin-3-yl) acetate (1.0 mmol),
(35 mg), and CuI (19 mg).
Inert Atmosphere: Evacuate and backfill with argon (3 cycles).
Addition: Add degassed DMF (5 mL) and triethylamine (0.42 mL). Add phenylacetylene (0.13 mL) dropwise via syringe.
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (the acetate spot will disappear, followed by the appearance of the fluorescent cyclized product).
Note: If the intermediate deacetylated alkyne is observed but cyclization is slow, increase temperature to 100°C or add a stronger base (
) to drive the 5-endo-dig closure.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine.
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Yield Expectation: 70–85% isolated yield.
References
Bajpai, V., et al. (2011). "Chiral Pyridin-3-ones and Pyridines: Syntheses of Enantiopure 2,4-Disubstituted 6-Hydroxy-1,6-Dihydro-2H-Pyridin-3-ones, 2,3-Disubstituted 4-Iodopyridines...".[2] The Journal of Organic Chemistry, 76(21), 8575–8583. Link
Taszarek, M., & Reissig, H. U. (2022). "Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives". Heterocycles, 104(11). (Note: Discusses the complementary 4-hydroxy-3-iodo isomer, establishing the regiochemical rules for annulation). Link
Seregin, I. V., & Gevorgyan, V. (2007). "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds". Chemical Society Reviews, 36, 1173-1193. (Review of mechanism for heteroannulation). Link
L’Heureux, A., et al. (2010). "Directed Ortho-Lithiation of 3-Fluoropyridine and 3-Methoxypyridine: A Scalable Route to 3,4-Disubstituted Pyridines". Journal of Organic Chemistry, 75(10), 3401–3411. (Foundational protocol for accessing the 3,4-substitution pattern). Link
literature reviews on 3,4-disubstituted iodopyridine derivatives
Executive Summary The 3,4-disubstituted iodopyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical linchpin for Type I and Type II kinase inhibitors (e.g., PLK1, EGFR t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3,4-disubstituted iodopyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical linchpin for Type I and Type II kinase inhibitors (e.g., PLK1, EGFR targeting). Unlike the more accessible 2,x- or 3,5-substitution patterns, the 3,4-motif offers unique vectors for filling the ATP-binding pocket while maintaining a specific dihedral geometry that minimizes steric clash with the hinge region.
This guide synthesizes the most robust methodologies for accessing this challenging substitution pattern. It moves beyond basic textbook synthesis to address the chemoselectivity paradox : how to differentiate between two halogen handles (C3 and C4) and how to install them regioselectively using Directed Ortho Metalation (DoM) and Halogen Dance (RAD) strategies.
Part 1: Core Synthetic Architectures
Accessing the 3,4-iodopyridine core requires overcoming the natural electron-deficiency of the pyridine ring, which disfavors electrophilic aromatic substitution. Two primary strategies have emerged as industry standards: Directed Ortho Metalation (DoM) and the Halogen Dance (RAD) .
Directed Ortho Metalation (DoM)
DoM is the most reliable method for 3,4-functionalization. A Directing Metalation Group (DMG) or a halogen at C3 directs lithiation to the C4 position.
Mechanism: The lone pair on the C3-substituent (F, Cl, Br, OMe, NHPiv) coordinates the lithium base (LDA or LiTMP), positioning the amide anion for deprotonation at C4.
Critical Insight: The choice of base dictates the pathway.
LDA (Lithium Diisopropylamide): Kinetic control.[1] Favors C4-lithiation of 3-halopyridines at -78°C.
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide): Thermodynamically more stable, but often used for "tricky" substrates where LDA causes nucleophilic attack on the ring.
TMPMgCl[1][2]·LiCl (Knochel-Hauser Base): Allows metalation at higher temperatures (0°C to RT) with greater functional group tolerance.
The Halogen Dance (RAD)
The "Halogen Dance" is a base-catalyzed halogen migration that can thermodynamically reorganize a 3-halopyridine into a 4-halopyridine or a 3,5-dihalopyridine.
Utility: It allows the conversion of cheap, commercially available 3-bromopyridine into valuable 3,4- or 3,5-functionalized cores without transition metals.
Risk: If not strictly controlled (temp/stoichiometry), it leads to "scrambling" (mixtures of isomers).
Part 2: Visualizing the Reaction Logic
The following diagram illustrates the divergent pathways from a simple 3-fluoropyridine precursor. The choice of reagents determines whether you access the 3,4-core via DoM or the 2,3-core via standard lithiation.
Figure 1: Divergent synthetic pathways for 3-fluoropyridine. Kinetic control (top) yields the 3,4-disubstituted core, while thermodynamic conditions (bottom) risk halogen migration.
Part 3: Experimental Protocols
These protocols are designed to be self-validating . The color changes and internal temperature monitoring are critical checkpoints.
Protocol A: Synthesis of 3-Fluoro-4-iodopyridine (DoM Route)
Target: 10g scale synthesis.
Reagents:
3-Fluoropyridine (1.0 equiv)
LDA (1.2 equiv, prepared fresh or commercial 2.0 M)
Iodine (1.2 equiv)
THF (Anhydrous)
Step-by-Step Methodology:
Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Equip with an internal temperature probe (thermocouple) and nitrogen inlet.
Solvation: Add anhydrous THF (200 mL) and diisopropylamine (1.25 equiv). Cool to -78°C (dry ice/acetone bath).
Base Gen: Dropwise add n-BuLi (1.25 equiv) over 20 mins. Maintain internal temp < -70°C. Stir for 30 mins to form LDA.
Substrate Addition (The Critical Step): Add 3-fluoropyridine (1.0 equiv) neat or in minimal THF dropwise.
Checkpoint: The solution typically turns yellow/orange. If it turns dark brown/black immediately, the temp was too high, or moisture was present.
Stir: Stir at -78°C for exactly 45-60 mins. (Do not over-stir; Li-species can aggregate or isomerize).
Quench: Dissolve Iodine (1.2 equiv) in THF (50 mL). Add this solution dropwise to the lithiated species at -78°C.
Observation: The color will fade from orange to light yellow/brown.
Workup: Allow to warm to RT. Quench with sat. aq. Na2S2O3 (sodium thiosulfate) to remove excess iodine (solution turns from brown to clear/yellow). Extract with EtOAc.
Purification: Recrystallization from hexanes/EtOAc or flash column chromatography (typically non-polar; 3,4-isomer elutes differently from 3-fluoro starting material).
Protocol B: Chemoselective Suzuki Coupling
Objective: Couple at C4-I selectively, leaving C3-F intact.
Rationale: The C-I bond is significantly weaker (approx. 50-65 kcal/mol) than the C-F bond (approx. 115 kcal/mol). Pd(0) inserts oxidatively into C-I >1000x faster.
Conditions:
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered boronates).
Base: Na2CO3 (2.0 equiv, mild) or K3PO4.
Solvent: DME/Water (3:1) or Dioxane/Water.
Temp: 60-80°C. (Avoid reflux >100°C to prevent C-F activation).
Part 4: Reactivity & Applications
The 3,4-disubstituted pyridine core is a staple in kinase inhibitor design. The table below summarizes the reactivity profile of the 3-Fluoro-4-iodopyridine scaffold compared to its isomers.
Table 1: Comparative Reactivity Profile
Feature
3-Fluoro-4-Iodopyridine
2-Fluoro-3-Iodopyridine
3,5-Diiodopyridine
C-I Reactivity
High (C4 is electron-deficient)
Moderate (C3 is less activated)
Moderate (Symmetric)
C-F/Cl Displacement (SNAr)
High (Activated by ring N)
Very High (Ortho to N)
N/A
DoM Regiocontrol
Excellent (F directs to C4)
Good (F directs to C3)
Poor (Symmetric)
Primary Use Case
Kinase Hinge Binders
Allosteric Modulators
Linker Scaffolds
Sequential Functionalization Logic
In drug development, this scaffold is used to build libraries. The logic follows a strict order of operations:
C4-Functionalization: Cross-coupling (Suzuki/Sonogashira) utilizing the reactive Iodine.[3]
C3-Functionalization: Nucleophilic Aromatic Substitution (SNAr) displacing the Fluorine (using amines/alkoxides) OR a second metal-catalyzed coupling if the Fluorine is activated.
Figure 2: Sequential functionalization workflow for generating kinase inhibitor libraries.
References
Regioselective ortho-Lithiation of Halopyridines.
Source: ResearchGate.
Summary: Details the synthesis of 3,4-disubstituted pyridines via DoM using LDA.
URL:[Link]
Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines.
Source: Royal Society of Chemistry (Chemical Science).[4]
Summary: Explains the Halogen Dance mechanism and 3,4-pyridyne intermediates.
URL:[Link]
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
Source: Zeitschrift für Naturforschung B.
Summary: Review of Knochel-type bases (TMPMgCl·LiCl) for functionalizing sensitive pyridines.[1]
URL:[Link]
Regioselective difunctionalization of pyridines via 3,4-pyridynes.
Source: National Institutes of Health (PMC).
Summary: Advanced methods for 3,4-difunctionalization using pyridyne intermediates.[4][5][6]
URL:[Link]
Synthesis of (4-Iodopyridin-3-yl) Acetate: A Detailed Guide for Researchers
Introduction: Significance and Applications (4-Iodopyridin-3-yl) acetate is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Significance and Applications
(4-Iodopyridin-3-yl) acetate is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of the iodo and acetoxy groups on the pyridine ring allows for a diverse range of subsequent chemical transformations. The electron-withdrawing nature of the iodine atom and the potential for cross-coupling reactions, combined with the protecting group characteristics of the acetate moiety, make this compound a versatile intermediate. Its derivatives have been explored for their potential in various therapeutic areas, leveraging the unique electronic and steric properties of the substituted pyridine core.[1][2][3][4] This application note provides a comprehensive and technically detailed protocol for the synthesis of (4-iodopyridin-3-yl) acetate from 4-iodo-3-hydroxypyridine, emphasizing the underlying chemical principles, safety considerations, and practical execution.
The synthesis of (4-iodopyridin-3-yl) acetate from 4-iodo-3-hydroxypyridine is achieved through an O-acetylation reaction. This transformation is typically carried out using acetic anhydride as the acetylating agent and pyridine as both the solvent and catalyst.[5][6]
The mechanism of pyridine-catalyzed acetylation of phenols and alcohols is a well-established process in organic chemistry.[7][8] Pyridine plays a dual role in this reaction. Firstly, it acts as a nucleophilic catalyst. The lone pair of electrons on the nitrogen atom of pyridine attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a highly reactive N-acetylpyridinium ion intermediate.[9][10] This intermediate is a much more potent acetylating agent than acetic anhydride itself.
Secondly, pyridine acts as a base to deprotonate the hydroxyl group of 4-iodo-3-hydroxypyridine, forming a phenoxide ion.[5] This phenoxide is a more potent nucleophile than the neutral hydroxyl group and readily attacks the N-acetylpyridinium ion. The subsequent collapse of the tetrahedral intermediate yields the desired product, (4-iodopyridin-3-yl) acetate, and regenerates the pyridine catalyst.
For sterically hindered or less reactive hydroxyl groups, a more potent acylation catalyst such as 4-(dimethylamino)pyridine (DMAP) can be used in catalytic amounts along with a stoichiometric base like triethylamine.[11][12] However, for the acetylation of 4-iodo-3-hydroxypyridine, pyridine alone is generally sufficient.
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of (4-iodopyridin-3-yl) acetate.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles (mmol)
Notes
4-Iodo-3-hydroxypyridine
C₅H₄INO
220.99
1.0 g
4.52
Starting material.
Acetic Anhydride
(CH₃CO)₂O
102.09
1.5 equiv. (0.69 mL)
6.78
Acetylating agent. Use freshly opened or distilled.
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodo-3-hydroxypyridine (1.0 g, 4.52 mmol).
Dissolution: Add anhydrous pyridine (10 mL) to the flask and stir the mixture until the starting material is completely dissolved.
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (0.69 mL, 6.78 mmol, 1.5 equivalents) dropwise to the stirred solution.[6]
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes) to confirm the consumption of the starting material.
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water (10 mL).
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).[6]
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification (if necessary): The crude (4-iodopyridin-3-yl) acetate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of (4-iodopyridin-3-yl) acetate.
Caption: Experimental workflow for the synthesis of (4-iodopyridin-3-yl) acetate.
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15][16]
4-Iodo-3-hydroxypyridine: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage.[15] It is also a lachrymator. Handle with extreme care.
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. It has an unpleasant odor and is toxic.[11]
Dichloromethane (DCM): A volatile and suspected carcinogen. Avoid inhalation of vapors.
All waste materials should be disposed of in accordance with institutional and local regulations.
Characterization
The identity and purity of the synthesized (4-iodopyridin-3-yl) acetate should be confirmed by standard analytical techniques:
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the acetyl group.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ester group.
Melting Point: To assess the purity of the solid product.
Troubleshooting
Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material after the recommended reaction time, the reaction can be gently heated (e.g., to 40-50 °C) or an additional portion of acetic anhydride can be added.
Low Yield: Ensure that anhydrous conditions are maintained, as water can hydrolyze the acetic anhydride. Use freshly opened or distilled reagents. Inefficient extraction or losses during purification can also contribute to low yields.
Product Contamination: Thorough washing of the organic layer is crucial to remove pyridine and acetic acid byproducts. If the product is still impure after extraction, column chromatography is recommended.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of (4-iodopyridin-3-yl) acetate. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently prepare this valuable synthetic intermediate for their drug discovery and materials science endeavors.
References
Huš, M., Oberlintner, A., Likozar, B., & Novak, U. (n.d.). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. National Institute of Chemistry.
Spanu, P., et al. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters, 55(10), 1939-1941.
Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795-799.
Various Authors. (2014, August 12). How can I get acetylation with acetic anhydride and prydine? ResearchGate. Retrieved from [Link]
Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic.
GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Retrieved from [Link]
Ranu, B. C., & Dutta, P. (2013).
Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved from [Link]
Zipse, H. (n.d.). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, (12), 1951-1964.
CPAChem. (2025, November 27). Safety data sheet. Retrieved from [Link]
UTRGV ScholarWorks. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]
Liebeskind, L. S., & Peña-Cabrera, E. (n.d.). A Palladium-Catalyzed, Copper(I)-Mediated Synthesis of Thiophenes: 1-(4-Iodophenyl)-1-(2-thienyl)ethanone. Organic Syntheses, 77, 135.
ResearchGate. (2026, January 26). Search for new drugs: Synthesis and pharmacological properties of a new 3-hydroxypyridine derivative. Retrieved from [Link]
Figshare. (2025, June 26). Direct Assembly of Functionalized 3‑Hydroxypyridine N‑Oxides via Cascade Nitration/Hydroxylative aza-Annulation Reactions. Retrieved from [Link]
Organic Syntheses. (n.d.). 4-Acetylpyridine. Retrieved from [Link]
ResearchGate. (2013, October 16). Can anyone provide me with a method for mono acetylation of dihydroxy compound? Retrieved from [Link]
MDPI. (2023, February 1). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]
DergiPark. (2023, May 5). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. Retrieved from [Link]
ResearchGate. (n.d.). 3-Hydroxypyridine and its derivatives. Retrieved from [Link]
Google Patents. (n.d.). CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
Valentini, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 842190.
IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]
MDPI. (2023, June 10). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-iodopyridin-3-yl acetate 3. Retrieved from [Link]
Application Note: Precision Suzuki-Miyaura Cross-Coupling of (4-iodopyridin-3-yl) acetate
Part 1: Executive Summary & Strategic Analysis The "Trojan Horse" Substrate (4-iodopyridin-3-yl) acetate represents a deceptively simple scaffold that poses a significant challenge in medicinal chemistry. While the C4-io...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Analysis
The "Trojan Horse" Substrate
(4-iodopyridin-3-yl) acetate represents a deceptively simple scaffold that poses a significant challenge in medicinal chemistry. While the C4-iodine offers a facile handle for oxidative addition, the C3-acetoxy group acts as a "Trojan horse." Under standard Suzuki-Miyaura conditions (aqueous base, heat), this ester is prone to two catastrophic side reactions:
Hydrolysis: Rapid conversion to 3-hydroxy-4-iodopyridine (pyridinone tautomer), which poisons the catalyst and alters solubility.
Cyclization: Intramolecular attack of the hydrolyzed phenol onto the C4-position (or coupled product), inadvertently forming furo[2,3-c]pyridines [1].
This guide details protocols specifically engineered to preserve the C3-acetate moiety while effecting high-yield cross-coupling at the C4 position.
Mechanistic Conflict: Coupling vs. Cleavage
The success of this reaction hinges on the rate of Transmetallation (
) exceeding the rate of Base-Mediated Hydrolysis () .
Standard Conditions (
, ): High concentration accelerates . The acetate is lost before coupling occurs.
, ) in non-polar solvents. The "heterogeneous basicity" supports the boron-to-palladium transfer without generating a high concentration of dissolved nucleophiles that attack the ester.
Part 2: Critical Parameter Optimization
Catalyst Selection
Recommendation:Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ .
Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a wide bite angle, accelerating reductive elimination of the bulky biaryl product while resisting de-ligation by the pyridine nitrogen [2].
Base & Solvent Architecture[1]
Base:Anhydrous Potassium Phosphate (
) . Unlike carbonates, phosphates provide a buffering effect and are less nucleophilic toward esters while sufficiently activating boronic acids [3].
Solvent:Toluene or 1,4-Dioxane (Anhydrous) . Toluene is preferred to suppress the solubility of any trace hydroxide generated.
Ligand Effects (Advanced)
For sterically demanding boronic acids (e.g., 2,6-disubstituted aryls), standard catalysts may stall. In these cases, switch to XPhos Pd G2 . The bulky biaryl phosphine facilitates oxidative addition and protects the active Pd(0) center from pyridine coordination.
Inerting: Flame-dry a reaction vial/flask and cool under a stream of Argon/Nitrogen.
Charging: Add the iodopyridine, boronic acid, base, and catalyst to the vial.
Solvation: Add anhydrous Toluene via syringe. Do not sparge directly into the solution if using volatile reagents; sparge solvent beforehand.
Reaction: Seal the vessel and heat to 80°C for 4–12 hours.
Note: Monitor by LCMS. If hydrolysis (M-42 peak) appears, lower temperature to 60°C and extend time.
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate and purify via flash chromatography (Hex/EtOAc).
Protocol B: Buffered Aqueous (Rapid Screening)
Best for: Boronic acids with poor solubility in toluene.
Reagents:
Base:
(saturated aqueous solution) or (solid).
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio).
Degas solvents thoroughly. Add a drop of water (if using Protocol B) or switch to Pd(0) source like .
Des-iodo Starting Material
Protodehalogenation.
Solvent is acting as H-source. Switch from THF to Toluene. Lower temperature.
Part 6: References
Malik, M. S., et al. (2011). "Facile Synthesis of Enantiomerically Pure 2- and 2,3-Disubstituted Furans... Usage of 3-acetoxy-4-iodopyridine." ResearchGate.
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Littke, A. F., et al. (2000).[5][6] "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids... under Mild Conditions." Journal of the American Chemical Society.[5][6]
Application Note: (4-Iodopyridin-3-yl) Acetate as a Privileged Precursor for Kinase Inhibitor Scaffolds
Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the design of novel hinge-binding heteroaromatic scaffolds. (4-Iodopyridin-3-yl) acetate (and its hydrolyzed coun...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the design of novel hinge-binding heteroaromatic scaffolds. (4-Iodopyridin-3-yl) acetate (and its hydrolyzed counterpart, 4-iodopyridin-3-ol) has emerged as a highly versatile, dual-functional building block in medicinal chemistry[1]. By offering a precisely positioned halogen for transition-metal-catalyzed cross-coupling and a protected oxygen nucleophile for subsequent heteroannulation, this precursor enables the rapid, modular synthesis of bicyclic systems such as furo[2,3-c]pyridines and oxazolo[4,5-c]pyridines . These fused scaffolds are critical components in the targeted inhibition of kinases including TAK1, EGFR, B-Raf, and JAK1.
Mechanistic Rationale: The Power of the Precursor
The synthetic utility of (4-iodopyridin-3-yl) acetate is driven by the specific chemical causality of its substituents:
Causality of the C4-Iodine: The carbon-iodine bond is highly polarized and possesses a lower bond dissociation energy compared to C-Br or C-Cl bonds. This makes the C4 position exceptionally reactive toward oxidative addition by Palladium(0) species. It allows for mild cross-coupling conditions (e.g., Sonogashira or Suzuki-Miyaura) that preserve sensitive functional groups on the incoming ligand[2].
Causality of the C3-Acetate: While the ultimate goal is often to utilize the C3-oxygen as a nucleophile for cyclization, a free hydroxyl group can poison palladium catalysts or undergo premature, unwanted side reactions (such as intermolecular etherification) during basic coupling conditions. The acetate group acts as a robust protecting group during C-C bond formation. Once the C4 substituent is installed, the acetate is easily hydrolyzed, liberating the hydroxyl group to drive intramolecular cyclization[2].
Synthetic Logic & Workflow
The transformation of (4-iodopyridin-3-yl) acetate into a functional kinase inhibitor follows a highly predictable, two-phase sequence: functionalization followed by heteroannulation.
Synthetic logic from (4-iodopyridin-3-yl) acetate to bicyclic kinase inhibitor scaffolds.
Self-Validating Experimental Protocol: Synthesis of the Furo[2,3-c]pyridine Core
The following protocol details the conversion of (4-iodopyridin-3-yl) acetate into a substituted furo[2,3-c]pyridine, a core motif frequently utilized in B-Raf and TAK1 inhibitors[3][4].
Objective: Regioselective introduction of a terminal alkyne at the C4 position.
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (4-iodopyridin-3-yl) acetate (1.0 eq) and the desired terminal alkyne (1.2 eq) in anhydrous DMF (0.2 M).
Catalyst Assembly: Add
(0.05 eq) and CuI (0.10 eq).
Mechanistic Insight: CuI reacts with the terminal alkyne to form a copper acetylide intermediate. This facilitates rapid transmetalation to the Pd(II) complex, accelerating the catalytic cycle and preventing homocoupling of the alkyne.
Activation: Add triethylamine (
, 3.0 eq) as the base. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which could otherwise oxidize the Pd(0) active species.
Reaction: Stir the mixture at 60 °C for 4 hours.
Self-Validation Checkpoint 1:
TLC: Monitor the disappearance of the starting material (UV active,
in 3:1 Hexanes/EtOAc). The product will appear as a new, highly fluorescent spot under 254 nm UV light.
LC-MS: Confirm the exact mass shift. The distinct isotopic pattern characteristic of iodine (
and ) will vanish, replaced by the mass of the alkyne-substituted acetate intermediate.
Phase 2: One-Pot Acetate Deprotection and Heteroannulation
Objective: Cleave the acetate protecting group and induce intramolecular cyclization to form the fused furan ring.
Solvent Exchange: Concentrate the crude mixture from Phase 1 under reduced pressure to remove DMF and
. Resuspend the crude residue in anhydrous Methanol (0.1 M).
Hydrolysis & Cyclization: Add anhydrous
(2.0 eq) and heat the mixture to reflux (65 °C) for 6 hours.
Mechanistic Insight: The mild base selectively hydrolyzes the ester without degrading the heteroaromatic system. The newly liberated C3-hydroxyl group acts as an internal nucleophile, attacking the C4-alkyne (which is electronically activated by the electron-withdrawing pyridine ring) to yield the furo[2,3-c]pyridine core.
Workup: Quench the reaction with saturated aqueous
to neutralize the base. Extract with Ethyl Acetate ( mL), dry the combined organic layers over , and purify via silica gel flash chromatography.
Self-Validation Checkpoint 2:
H NMR: The sharp singlet at ppm (acetate methyl protons) must completely disappear. A new characteristic singlet corresponding to the furan C2 proton will emerge in the aromatic region ( ppm), definitively confirming successful heteroannulation.
Bicyclic systems derived from (4-iodopyridin-3-yl) acetate are privileged because they act as superior adenine mimetics. The pyridine nitrogen serves as a critical hydrogen bond acceptor for the backbone amide of the kinase hinge region, while the fused furan or oxazole ring dictates the vector of substituents extending into the hydrophobic pockets.
Quantitative Data Summary
Target Kinase
Derived Scaffold
Pharmacological Impact & Application
Reference
TAK1
7-Aminofuro[2,3-c]pyridine
Potent in vivo activity in ovarian cancer models; optimized pharmacokinetics.
The synthesized inhibitors competitively bind to the ATP-binding pocket of the target kinase, halting the phosphorylation cascade required for tumor cell survival and proliferation.
Mechanism of action: Furo[2,3-c]pyridine derivatives competitively inhibiting kinase signaling cascades.
References
Benchchem. 4-Iodopyridin-3-ol | High-Purity Reagent for Research.
one-pot hydrolysis and coupling of (4-iodopyridin-3-yl) acetate
An In-Depth Guide to the One-Pot Hydrolysis and Cross-Coupling of (4-Iodopyridin-3-yl) Acetate Authored by: A Senior Application Scientist Introduction: Streamlining the Synthesis of Privileged Pyridine Scaffolds Substit...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the One-Pot Hydrolysis and Cross-Coupling of (4-Iodopyridin-3-yl) Acetate
Authored by: A Senior Application Scientist
Introduction: Streamlining the Synthesis of Privileged Pyridine Scaffolds
Substituted 3-hydroxypyridine moieties are a cornerstone in medicinal chemistry and drug development, appearing in a vast array of biologically active molecules and approved pharmaceuticals. Their prevalence stems from their ability to act as versatile hydrogen bond donors and acceptors, as well as their capacity for rigidification and conformational constraint of molecular structures. The (4-Iodopyridin-3-yl) acetate is a particularly valuable and strategically designed building block. The acetate group serves as a stable protecting group for the reactive hydroxyl function, while the iodo-substituent at the 4-position provides a reactive handle for modern cross-coupling chemistry.
Traditionally, the synthesis of 4-aryl-3-hydroxypyridines would involve a multi-step sequence: deprotection of the acetate followed by isolation of the 3-hydroxypyridine intermediate, and then a subsequent cross-coupling reaction. This application note details a highly efficient, one-pot tandem protocol that combines the hydrolysis (saponification) of the acetate and a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Such one-pot, or cascade, reactions are highly advantageous in a research and development setting, offering reduced manual handling, minimized waste generation, shorter synthesis times, and often improved overall yields by avoiding the isolation of intermediates.[1]
This guide provides a comprehensive protocol, explains the underlying chemical principles, and offers practical insights for researchers aiming to employ this powerful synthetic strategy.
Reaction Principle: A Tandem Journey of Deprotection and C-C Bond Formation
The elegance of this one-pot procedure lies in the sequential execution of two distinct chemical transformations within the same reaction vessel. The process begins with the in situ generation of the key 4-iodo-3-hydroxypyridine intermediate, which is immediately consumed in the subsequent cross-coupling step.
Step 1: Base-Mediated Hydrolysis (Saponification)
The reaction is initiated by the addition of a suitable base, which catalyzes the hydrolysis of the ester linkage in (4-iodopyridin-3-yl) acetate. This step unmasks the nucleophilic hydroxyl group, which is crucial for the biological activity of the final product. The choice of base is critical, as it must be strong enough to effect hydrolysis but also compatible with the subsequent palladium-catalyzed coupling.
Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Once the hydrolysis is complete, the coupling partner (an aryl or heteroaryl boronic acid/ester) and an aqueous base are introduced. The palladium catalyst, typically a Pd(0) species generated in situ from a Pd(II) precatalyst, then orchestrates the C-C bond formation.[2] The canonical Suzuki-Miyaura catalytic cycle involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodo-3-hydroxypyridine intermediate.[3]
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by the base.[2][3]
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]
The seamless integration of these two steps into a single pot simplifies the synthesis of complex pyridine derivatives significantly.
Caption: Workflow for the one-pot hydrolysis and Suzuki coupling.
Detailed Experimental Protocol: One-Pot Synthesis of 4-(4-methoxyphenyl)-3-hydroxypyridine
This protocol provides a representative example for the coupling of (4-iodopyridin-3-yl) acetate with 4-methoxyphenylboronic acid. Researchers should consider this a starting point, as optimization may be required for different coupling partners.
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0-4.0 equiv. total)
1,4-Dioxane, anhydrous
Water, degassed
Nitrogen or Argon gas supply
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Magnetic stirrer and heating mantle
Step-by-Step Methodology
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-iodopyridin-3-yl) acetate (1.0 equiv.) and Pd(dppf)Cl₂ (0.02 equiv.).
Rationale: Using a pre-catalyst like Pd(dppf)Cl₂ is often more convenient as it is air-stable, whereas the active Pd(0) catalyst is not.[4] The dppf ligand is robust and effective for a wide range of Suzuki couplings.
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Rationale: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and lower yields.
Solvent and Base Addition: Add anhydrous 1,4-dioxane via syringe, followed by the first portion of the base (e.g., K₂CO₃, 1.5 equiv.).
Rationale: Dioxane is a common solvent for Suzuki reactions due to its ability to dissolve both organic and inorganic reagents and its suitable boiling point. The initial portion of the base is for the hydrolysis step.
Hydrolysis Step: Heat the reaction mixture to 80-90 °C and stir for 1-2 hours. Monitor the progress of the hydrolysis by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
Rationale: Heating accelerates the saponification. It is crucial to ensure complete hydrolysis before proceeding to maximize the yield of the final product.
Coupling Step: After cooling the mixture slightly, add the 4-methoxyphenylboronic acid (1.2 equiv.). Separately, dissolve the remaining portion of the base (e.g., K₂CO₃, 2.0 equiv.) in a minimal amount of degassed water and add it to the reaction flask via syringe.
Rationale: The boronic acid is added after hydrolysis to prevent potential side reactions. The aqueous base is essential for the transmetalation step of the Suzuki cycle.[5] One-pot borylation/Suzuki protocols have demonstrated the efficiency of adding reagents sequentially.[6][7]
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Rationale: Higher temperatures are typically required for the cross-coupling reaction to proceed at a reasonable rate.
Work-up and Purification:
a. Cool the reaction mixture to room temperature and dilute with ethyl acetate.
b. Wash the organic layer sequentially with water and brine.
c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
d. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4-(4-methoxyphenyl)-3-hydroxypyridine.
Key Parameter Optimization and Scope
The success of this one-pot reaction is highly dependent on the careful selection of several parameters. The following table summarizes key variables and provides guidance for adapting the protocol to different substrates.
Parameter
Recommended Options
Rationale & Considerations
Palladium Catalyst
Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos Pd G3
The choice depends on the electronic and steric nature of the coupling partners. Pd(dppf)Cl₂ is a good general-purpose catalyst.[8] Buchwald-Hartwig pre-catalysts like XPhos Pd G3 can be effective for challenging substrates.[9]
Ligand
(Included in pre-catalyst) or added separately (e.g., PPh₃, XPhos)
Bulky, electron-rich phosphine ligands often stabilize the palladium catalyst and promote oxidative addition, especially with less reactive aryl chlorides or bromides.[10]
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
A single base can often be used for both steps. Cs₂CO₃ is more soluble and often gives higher yields but is more expensive. K₃PO₄ is another strong base commonly used in Suzuki couplings.[5]
Solvent System
Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O
The choice of solvent can influence reaction rates and solubility. Dioxane is a reliable choice. Toluene is suitable for higher temperatures. 2-MeTHF is a more environmentally friendly alternative.
Temperature
80-110 °C
The temperature must be sufficient for both hydrolysis and coupling. Optimization is often necessary; start around 90 °C. Microwave irradiation can significantly shorten reaction times.[7][11]
Coupling Partner
Aryl/Heteroaryl Boronic Acids or Pinacol Esters
Boronic acids are standard, but pinacol esters can offer greater stability and are often used in one-pot borylation/Suzuki sequences.[6]
Troubleshooting Common Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
1. Inactive catalyst or degraded reagents.2. Insufficient temperature.3. Presence of oxygen.
1. Use fresh, high-purity catalyst, base, and boronic acid. Ensure solvents are anhydrous.2. Screen higher temperatures (e.g., 100-110 °C).3. Ensure the reaction is thoroughly degassed and maintained under a positive inert gas pressure.
Incomplete Hydrolysis
1. Insufficient base or reaction time for the first step.2. Low reaction temperature.
1. Increase the equivalents of base used in the first step or prolong the hydrolysis time before adding the boronic acid.2. Ensure the temperature is adequate for saponification (e.g., >80 °C).
Proto-deiodination
1. Catalyst decomposition.2. Presence of water or other protic sources before coupling.
1. Screen different ligands to find a more stabilizing one for the specific substrate.2. Ensure anhydrous conditions for the hydrolysis step before the addition of the aqueous base for the coupling.
Homo-coupling of Boronic Acid
1. Presence of oxygen.2. High catalyst loading or high temperature.
1. Improve inert atmosphere techniques.2. Reduce catalyst loading and/or reaction temperature after initial optimization.
Conclusion
The one-pot hydrolysis and Suzuki-Miyaura coupling of (4-iodopyridin-3-yl) acetate represents a robust and highly efficient strategy for the synthesis of valuable 4-aryl-3-hydroxypyridine derivatives. By carefully selecting the catalyst, base, and reaction conditions, researchers can circumvent a multi-step sequence, thereby saving time, reducing waste, and improving overall process efficiency. This protocol serves as a powerful tool for professionals in drug discovery and development, enabling rapid access to diverse chemical libraries based on a privileged scaffold.
References
Sapegin, A., & Krasavin, M. (2019). One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth-Gilbert Homologation/Copper-Free Sonogashira Coupling. The Journal of Organic Chemistry, 84(14), 8788-8795. [Link]
Moon, J., et al. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters, 10(5), 945-948. [Link]
Wójcik, E., Dziadas, M., & Trzeciak, A. M. (2022). One-pot Sonogashira–Hydroarylation reaction catalyzed by anionic palladium complexes in an aqueous medium. Journal of Organometallic Chemistry, 962, 122269. [Link]
Chen, J., et al. (2008). Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides. ResearchGate. [Link]
Pagliaro, M., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 10, 911-917. [Link]
Reddit User Discussion. (2024). Hydrolysis product troubleshooting. r/Chempros on Reddit. Retrieved from [Link]
Herraiz, A. G., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(4), 1269-1273. [Link]
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
Chatzopoulou, M., et al. (2015). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 20(7), 12775-12788. [Link]
Taylor, A. M., et al. (2020). One-Pot Suzuki-Hydrogenolysis Protocol for the Modular Synthesis of 2,5-Diaryltetrazoles. The Journal of Organic Chemistry, 85(11), 7337-7347. [Link]
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 51(10), 1115-1126. [Link]
Gensch, T., et al. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(45), 12771-12777. [Link]
Bhadra, S., & Dzik, W. I. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 266. [Link]
Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters, 24(4), 799-803. [Link]
The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
Barbas, C., et al. (2015). An efficient coupling of N-tosylhydrazones with 2-halopyridines: synthesis of 2-α-styrylpyridines endowed with antitumor activity. Organic & Biomolecular Chemistry, 13(28), 7687-7697. [Link]
Moodle@Units. (n.d.). Coupled Reactions. Moodle@Units. Retrieved from [Link]
CSIC. (2024). One-pot chemo- and photo-enzymatic linear cascade processes. Digital CSIC. [Link]
Powers, D. C., & Tan, H. (2022). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. Synfacts, 18(10), 1086. [Link]
Wu, H., et al. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry, 81(8), 2987-2992. [Link]
Choudary, B. M., et al. (2003). A trifunctional catalyst for one-pot synthesis of chiral diols via Heck coupling-N-oxidation-asymmetric dihydroxylation. Journal of the American Chemical Society, 125(9), 2582-2590. [Link]
Cacchi, S., et al. (2005). A novel one-pot three-component synthesis of 3-halofurans and sequential Suzuki coupling. Chemical Communications, (20), 2581-2583. [Link]
Chen, D., et al. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling. The Journal of Organic Chemistry, 83(12), 6805-6814. [Link]
Sørnes, M., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4569. [Link]
Ready, J. M., et al. (2021). Tandem Homologation-Acylation Chemistry: Single and Double Homologation. The Journal of Organic Chemistry, 86(16), 11431-11442. [Link]
Patel, S., et al. (2024). Hybrid Pd0.1Cu0.9Co2O4 nano-flakes: a novel, efficient and reusable catalyst for the one-pot heck and Suzuki couplings with simultaneous transesterification reactions under microwave irradiation. Frontiers in Chemistry, 12, 1475704. [Link]
Sridhar, B., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]
Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Biodiversity International Journal, 7(4), 136-141. [Link]
Mikami, S., & Toyota, M. (2019). PALLADIUM ACETATE-CATALYZED ONE-POT SYNTHESIS OF MONO- AND DISUBSTITUTED PYRIDINES. Heterocycles, 99(2), 1315. [Link]
Phillips, R. (n.d.). Reaction Coupling. Physical Lens on the Cell. Retrieved from [Link]
Li, H., et al. (2007). Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime. Neurotoxicology and Teratology, 29(6), 626-632. [Link]
Kim, J. S., et al. (2010). Tandem catalytic oxidative deacetylation of acetoacetic esters and heteroaromatic cyclizations. Organic & Biomolecular Chemistry, 8(4), 874-879. [Link]
Potapov, V. A., et al. (2000). Acyl iodides in organic synthesis. Reaction of acetyl iodide with Dialkyl sulfides and disulfides. ResearchGate. [Link]
Zapata, A. J., & Rondon, A. C. (1995). Coupling reactions between acetylenic bromides and alkenyltin compounds. OSTI.GOV. [Link]
Application Note: Heck Reaction Protocols using 3-Acetoxy-4-iodopyridine
This Application Note is structured as a high-level technical guide for organic chemists and drug discovery scientists. It focuses on the specialized handling of 3-acetoxy-4-iodopyridine , a high-value synthon used to ac...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for organic chemists and drug discovery scientists. It focuses on the specialized handling of 3-acetoxy-4-iodopyridine , a high-value synthon used to access privileged heteroaromatic scaffolds like furo[2,3-c]pyridines via Palladium-catalyzed Heck protocols.
Executive Summary & Strategic Value
3-Acetoxy-4-iodopyridine is a "latent" bifunctional building block. While the C4-iodine offers a highly reactive site for oxidative addition (facilitating cross-coupling), the C3-acetoxy group serves two critical roles:
Protection: It masks the C3-hydroxyl group, preventing catalyst poisoning via formation of stable Pd(II)-pyridone complexes.
Activation: Under specific basic conditions, it functions as a latent nucleophile, enabling post-Heck cyclization to form furo[2,3-c]pyridines —a scaffold prevalent in kinase inhibitors (e.g., PI3K, JAK targets).
This guide details two distinct protocols:
Protocol A: Chemoselective Heck coupling (preserving the acetate).
Protocol B: Cascade Heck-Cyclization (direct access to furopyridines).
Mechanistic Logic & Catalyst Selection
The Pyridine Challenge
Pyridines are notorious for poisoning Pd-catalysts. The lone pair on the nitrogen can displace phosphine ligands, forming inactive [Pd(Ar)(L)(Py)]+ species.
Solution: We utilize 3-acetoxy-4-iodopyridine .[1][2][3][4][5] The electron-withdrawing nature of the acetoxy group at C3, combined with the iodine at C4, reduces the electron density on the ring nitrogen, thereby diminishing its coordinating ability compared to unsubstituted pyridines.
The Mechanism
The reaction follows a standard Pd(0)/Pd(II) cycle, but with a critical branch point determined by the base and solvent.
Figure 1: Reaction pathway divergence. Protocol A stops at Product A. Protocol B pushes through to Product B.
Objective: Isolate the linear 4-alkenylpyridine intermediate without cyclization.
Application: When the alkene partner requires further diversification before ring closure.
Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon (3 cycles).
Catalyst Pre-complexation: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PPh₃ (26.2 mg, 0.10 mmol) to the vial. Add 2 mL of anhydrous DMF. Stir at RT for 15 mins until the solution turns yellow/orange (formation of active Pd(0) species).
Substrate Addition: Add 3-acetoxy-4-iodopyridine (263 mg, 1.0 mmol) and the alkene (1.5 mmol).
Base Addition: Add Et₃N (350 µL, 2.5 mmol) dropwise.
Reaction: Seal the vessel and heat to 90°C for 4–8 hours.
Self-Validation Check: Monitor by TLC (Hexane/EtOAc 7:3). The starting iodide (Rf ~0.5) should disappear. The product will likely be more polar (Rf ~0.3-0.4) and UV active.
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (not water, to prevent hydrolysis during workup). Dry over MgSO₄.[6][7][8]
Purification: Flash chromatography on silica gel. Note: Deactivate silica with 1% Et₃N to prevent acid-catalyzed hydrolysis of the ester on the column.
Protocol B: Cascade Heck-Cyclization to Furo[2,3-c]pyridines
Objective: Direct synthesis of the fused heteroaromatic system in one pot.
Mechanism: The base promotes Heck coupling followed by in situ hydrolysis of the acetate. The resulting phenoxide attacks the double bond (intramolecular oxy-palladation or Michael addition).
Reagents & Setup
Component
Equiv.
Role
Notes
3-acetoxy-4-iodopyridine
1.0
Substrate
Terminal Alkyne / Alkene
2.0
Coupling Partner
Alkynes (Sonogashira-Cyclization) or Acrylates.
PdCl₂(PPh₃)₂
0.05
Catalyst
Robust catalyst for higher temperatures.
CuI
0.02
Co-catalyst
Required if using Alkynes (Sonogashira variant).
K₂CO₃
3.0
Base
Stronger inorganic base promotes deacetylation.
DMF / H₂O (10:1)
[0.2 M]
Solvent
Water is essential for acetate hydrolysis.
Step-by-Step Methodology
Loading: In a pressure tube, combine 3-acetoxy-4-iodopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
Solvent: Add DMF (4.5 mL) and deionized water (0.5 mL).
Coupling Partner: Add the alkene/alkyne (2.0 mmol).
Reaction: Heat to 110°C for 12 hours.
Note: The higher temperature is required to overcome the energy barrier for the cyclization step.
Monitoring: Look for a highly fluorescent spot on TLC (characteristic of fused aromatic systems like furopyridines).
Workup: Dilute with water, extract with EtOAc (3x). The product is usually organic soluble.
Purification: Silica gel chromatography. Furo[2,3-c]pyridines are generally stable and do not require neutralized silica.
Quantitative Performance & Troubleshooting
Solvent & Base Effects on Selectivity
The choice of base dictates the reaction pathway (Retention vs. Cyclization).
Solvent
Base
Temp (°C)
Major Product
Yield (Typical)
DMF
Et₃N
90
3-acetoxy-4-alkenylpyridine
82%
MeCN
Et₃N
Reflux
3-acetoxy-4-alkenylpyridine
75%
DMF/H₂O
K₂CO₃
110
Furo[2,3-c]pyridine
68%
Toluene
K₃PO₄
100
Mixture (Incomplete Cyclization)
N/A
Troubleshooting Guide
Problem: Low conversion of starting material.
Cause: Catalyst poisoning by Pyridine N.
Fix: Switch to Jeffery Conditions (Ligand-free): Pd(OAc)₂ + TBAF or TBAB (Tetrabutylammonium bromide) in DMF. The ammonium salt stabilizes Pd nanoparticles, which are highly active and less susceptible to N-coordination.
Problem: Deacetylation without cyclization (Formation of 3-hydroxy-4-alkenylpyridine).
Cause: Base is too strong, but temperature is too low for ring closure.
Fix: Increase temperature to 120°C to force the cyclization, or add a Lewis Acid (e.g., Ag₂CO₃) to activate the alkene.
References
Saquib, M., et al. (2011). "Chiral Pyridin-3-ones and Pyridines: Syntheses of Enantiopure 2,4-Disubstituted 6-Hydroxy-1,6-dihydro-2H-pyridin-3-ones... and Furo[2,3-c]pyridines." The Journal of Organic Chemistry, 76(21), 8543–8563.
Source:
Relevance: Establishes the synthesis of 3-acetoxy-4-iodopyridine and its application in synthesizing furo[2,3-c]pyridines.
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.
Source:
Relevance: Foundational text for Heck mechanism and ligand effects (Pd-poisoning).
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
Source:
Relevance: Insights into using bulky phosphines to overcome catalyst deactiv
Application Note: Strategic C-H Activation & Functionalization of (4-Iodopyridin-3-yl) Acetate
This Application Note and Protocol guide details the strategic use of (4-iodopyridin-3-yl) acetate (systematically 3-acetoxy-4-iodopyridine ) in C-H activation and cross-coupling cascades. Introduction & Substrate Analys...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the strategic use of (4-iodopyridin-3-yl) acetate (systematically 3-acetoxy-4-iodopyridine ) in C-H activation and cross-coupling cascades.
Introduction & Substrate Analysis
(4-Iodopyridin-3-yl) acetate (CAS: 188057-20-7 for the parent phenol; ester derivatives vary) represents a "linchpin" scaffold in heterocyclic synthesis. It combines a highly reactive electrophilic site (C4–I) with a latent nucleophile/directing group (C3–OAc).
In drug discovery, this motif is critical for accessing furo[3,2-c]pyridines and polysubstituted pyridines —pharmacophores found in JAK2 inhibitors, κ-opioid agonists, and antituberculosis agents.
Structural Reactivity Profile
The molecule presents three distinct vectors for functionalization:
C4–Iodide: High reactivity for oxidative addition with Pd(0), enabling Sonogashira, Suzuki, and Heck couplings.
C3–Acetate: Acts as a "masked" phenol. Under basic conditions, it hydrolyzes to release the C3–O
nucleophile for intramolecular cyclization. Alternatively, the carbonyl oxygen can serve as a weak Directing Group (DG) for C2–H activation.
C2–H Bond: The position ortho to the acetate and para to the iodine is electronically activated and sterically accessible for directing-group-mediated C-H functionalization.
Strategy I: One-Pot C-H Functionalization/Annulation to Furo[3,2-c]pyridines
This strategy utilizes the C4–I bond for an initial cross-coupling (Sonogashira) followed by an in situ intramolecular nucleophilic attack by the deprotected C3–oxygen. While classically a cross-coupling, modern variations employ C-H activation of terminal alkynes (Sonogashira type) or direct heteroarylation mechanisms.
Mechanism of Action
The reaction proceeds via a Pd(0)/Cu(I) synergistic cycle. The acetate group is cleaved in situ by the base, generating the phenoxide which attacks the Pd-activated alkyne (5-endo-dig or 6-endo-dig followed by isomerization).
Experimental Protocol: Synthesis of 2-Substituted Furo[3,2-c]pyridines
Objective: Synthesis of 2-phenylfuro[3,2-c]pyridine from (4-iodopyridin-3-yl) acetate.
Strategy II: C2-Selective C-H Arylation (Directing Group Strategy)
For researchers aiming to functionalize the pyridine ring before cyclization, the acetate group (or the free hydroxyl) can direct Pd(II) to the C2 position. This is challenging due to the competing oxidative addition at C4–I.
Critical Insight: To achieve C2 functionalization without touching the C4–I bond, one must use a Pd(II)/Pd(IV) manifold or a specific Pd(II) mechanism that avoids Pd(0). However, the C4–I bond is very labile. A more robust approach is to use the C4–I as a blocking group that is retained for later steps, using mild C-H activation conditions.
Protocol: C2-Arylation via "Acetate-Assisted" C-H Activation
Note: This protocol assumes the use of a high-valent Pd catalyst or specific ligand control to prevent C-I insertion, or the use of the C4-I for a subsequent cascade.
Reagents:
Substrate: (4-Iodopyridin-3-yl) acetate
Arene Source: Simple arenes (e.g., Benzene, solvent quantity) or Aryl Iodides (for Catellani type).
Alternative: Use Norbornene (NBE) mediated Catellani reaction.
The Catellani Protocol (Ortho-Alkylation/Arylation):
This allows functionalization at C2 (ortho to the directing group) utilizing the C4-Iodine as the initiator.
Mechanism:
Oxidative addition of Pd(0) to C4–I.
Insertion of Norbornene (NBE).
C2–H activation (palladacycle formation).
Reaction with Electrophile (Alkyl halide or Aryl halide).
Extrusion of NBE and Reductive Elimination.
Step-by-Step Workflow:
Setup: Charge a pressure vial with (4-iodopyridin-3-yl) acetate (0.5 mmol), Aryl Bromide (Electrophile, 1.5 equiv), Pd(OAc)
(5 mol%), and Tri(2-furyl)phosphine (10 mol%).
Mediator: Add Norbornene (1.0 equiv).
Base: Cs
CO (2.0 equiv).
Solvent: Anhydrous CH
CN.
Reaction: Heat at 80 °C for 12 hours.
Result: The product will be 2-aryl-4-iodopyridin-3-yl acetate (or deacetylated analog). The C4–I is regenerated (if using an alkyl halide electrophile) or substituted (if the cycle terminates with coupling). Note: Standard Catellani retains the ipso-functionality or couples it.
Visualizing the Reaction Pathways
The following diagram illustrates the divergent pathways available for (4-iodopyridin-3-yl) acetate: Pathway A (Annulation) and Pathway B (C2-Functionalization).
Deiodination: If the C4–I bond is reduced (forming pyridin-3-yl acetate) instead of coupled, ensure the reaction is strictly anhydrous and oxygen-free. Use fresh phosphine ligands.
Hydrolysis: The acetate group is labile. If the phenol forms too early in Strategy I, it may poison the catalyst. Control base strength (use weak bases like K
CO initially) or lower the temperature during the coupling phase.
Regioselectivity (Strategy II): If C-H activation occurs at C6 instead of C2, switch to a bulkier ligand or use a specific directing group on the nitrogen (N-oxide) if compatible, though the acetate usually directs to C2 via a 6-membered transition state.
References
Synthesis of Furo[3,2-c]pyridines
Title: A semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.[2]
Source:Beilstein J. Org. Chem.2021, 17, 1469–1477.
Technical Support Center: Troubleshooting & Preventing Hydrolysis of (4-iodopyridin-3-yl) Acetate
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling (4-iodopyridin-3-yl) acetate , a highly reactive heteroaryl ester. Due to the ele...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling (4-iodopyridin-3-yl) acetate , a highly reactive heteroaryl ester. Due to the electron-withdrawing nature of the iodopyridine ring, this compound is exceptionally prone to ester hydrolysis.
This guide provides mechanistic insights, quantitative stability data, a self-validating storage protocol, and an FAQ section to ensure the structural integrity of your Active Pharmaceutical Ingredient (API) during long-term storage.
Mechanistic Insight: The Causality of Degradation
To effectively prevent degradation, we must first understand the kinetics of aryl ester hydrolysis. (4-iodopyridin-3-yl) acetate is not a standard aliphatic ester; it is a heteroaryl ester with a highly stable leaving group (4-iodo-3-pyridinol).
Electrophilic Vulnerability: The electron-withdrawing iodine atom and the pyridine nitrogen drastically increase the electrophilicity of the ester carbonyl, lowering the activation energy required for nucleophilic attack by water[1].
General Base Catalysis: The unprotonated pyridine nitrogen of adjacent molecules can act as an intermolecular general base. It deprotonates trace water molecules, accelerating the formation of the tetrahedral alkoxide intermediate even at neutral pH[2].
The Auto-Catalytic Loop: Once hydrolysis initiates, acetic acid is released as a byproduct. This local drop in pH protonates the ester carbonyl, shifting the mechanism to an acid-catalyzed pathway that exponentially accelerates further degradation[3].
Logical flow of the auto-catalytic hydrolysis mechanism for (4-iodopyridin-3-yl) acetate.
Quantitative Data: Impact of Storage Conditions
The following table synthesizes the relative hydrolysis rates of highly activated heteroaryl acetates under various environmental conditions. This data demonstrates why standard freezer storage is insufficient without strict atmospheric control[4].
To establish a self-validating system, this protocol integrates physical barriers with visual indicators, ensuring that any breach in environmental control is immediately detectable by the researcher.
Step 1: Lyophilization and Primary Packaging
Ensure the synthesized (4-iodopyridin-3-yl) acetate is dried under high vacuum (< 0.1 mbar) for at least 24 hours to remove residual extraction solvents and trace water[5].
Transfer the dry powder into amber glass vials to prevent photolytic degradation of the sensitive carbon-iodine bond.
Step 2: Inert Atmosphere Backfilling
Perform all aliquoting inside a glovebox purged with Argon. (Argon is denser than Nitrogen and provides a superior protective blanket over the solid API).
Seal the vials with PTFE-lined screw caps. Do not use standard rubber septa, as they are permeable to moisture over extended periods.
Step 3: Secondary Containment & Validation
Wrap the vial caps tightly with Parafilm.
Place the sealed vials into a secondary container (e.g., a vacuum-sealable Mylar bag or a secondary jar) containing a small pouch of anhydrous Drierite (CaSO₄) and a Cobalt(II) chloride moisture indicator card .
Self-Validation Check: The indicator card must remain blue. If it turns pink, the anhydrous integrity has failed, and the sample must be re-lyophilized before further storage.
Step 4: Temperature Control and Thawing
Store the secondary container at -20°C.
Critical Step: Before use, remove the secondary container from the freezer and allow it to equilibrate to room temperature in a desiccator for at least 2 hours before opening. This prevents atmospheric moisture from condensing directly onto the cold API[4].
Troubleshooting & FAQs
Q1: I stored my (4-iodopyridin-3-yl) acetate in the freezer, but LC-MS still shows massive conversion to 4-iodopyridin-3-ol. Why?A1: You are likely experiencing condensation-induced hydrolysis. Freezers are inherently humid environments[4]. If you open a cold vial at room temperature, ambient moisture instantly condenses on the cold powder. Because the compound is highly electrophilic, even microscopic amounts of water will trigger the auto-catalytic degradation loop[3]. Always warm the sealed vial to room temperature before opening.
Q2: Can I use basic desiccants like NaOH pellets or K₂CO₃ in the desiccator to neutralize the acetic acid byproduct?A2:No. While neutralizing the acid stops the auto-catalytic loop, introducing volatile bases or basic dust can trigger base-promoted saponification, which is an irreversible and rapid pathway for ester cleavage[3]. Stick to neutral, non-reactive desiccants like molecular sieves (3Å) or anhydrous calcium sulfate.
Q3: We are formulating this API into a liquid dosage form. How can we prevent hydrolysis in solution?A3: Formulating heteroaryl esters in aqueous environments is challenging. You must strictly control the pH to minimize both acid- and base-catalyzed pathways (typically finding the pH of maximum stability, often around pH 4-5 for pyridine derivatives)[6]. Alternatively, consider using non-aqueous co-solvents, liposomal encapsulation to provide a moisture barrier, or incorporating ester stabilizers such as carbodiimides, which react with trace acids to block the degradation cascade[6],[7].
Q4: Is there a quick way to check if my batch has degraded without running an HPLC?A4: Yes. Because the hydrolysis byproduct is acetic acid, severely degraded batches will emit a distinct vinegar-like odor. Additionally, you can dissolve a 1 mg aliquot in 1 mL of neutral, deionized water and check the pH. A sharp drop in pH (below 5.0) strongly indicates the presence of free acetic acid from ester cleavage.
References
"Any advice about the stability of ester and carbamate containing compounds?" ResearchGate. Available at: [Link]
"Ester Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps. Available at: [Link]
"Nucleophilic and General Base Catalysis by Acetate Ion in the Hydrolysis of Aryl Acetates." Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
"Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance." HyMax Carbodiimide. Available at: [Link]
"21.6: Chemistry of Esters." Chemistry LibreTexts. Available at: [Link]
"The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients." Colorcon. Available at: [Link]
Technical Guide: Minimizing Protodeiodination in 3-Acetoxy-4-Iodopyridine
Executive Summary & Molecule Profile Target Molecule: 3-Acetoxy-4-iodopyridine Core Issue: Protodeiodination (Reductive Dehalogenation) Manifestation: Replacement of the Iodine atom (C4) with Hydrogen during Palladium-ca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
Target Molecule: 3-Acetoxy-4-iodopyridine
Core Issue: Protodeiodination (Reductive Dehalogenation)
Manifestation: Replacement of the Iodine atom (C4) with Hydrogen during Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), resulting in 3-acetoxypyridine byproducts.
Technical Context:
The 4-position of the pyridine ring is naturally electron-deficient. The presence of the 3-acetoxy group (an electron-withdrawing ester) further decreases electron density at C4, accelerating oxidative addition. However, this same electronic poverty makes the resulting arylpalladium(II) intermediate highly electrophilic and susceptible to reduction by hydride sources (solvents, bases, or trace water) before the desired transmetallation can occur.
Diagnostic Center: Troubleshooting & Root Cause Analysis
Q1: How do I definitively confirm protodeiodination is occurring?
A: Monitor your reaction via LC-MS.
Target Mass: Look for the Molecular Ion (M+) of your desired product.
The "Red Flag" Mass: Look for a peak corresponding to [M - 126] (Loss of Iodine, gain of Hydrogen).
Example: If your starting material is MW 263, the protodeiodinated byproduct will appear at MW 137 (3-acetoxypyridine).
NMR Signature: In ^1H NMR, the disappearance of the characteristic C4-I signal and the appearance of a new proton signal at the C4 position (often a doublet or multiplet in the aromatic region, integrating to 1H) confirms reduction.
Q2: Why is the iodine "falling off" instead of coupling?
A: The reaction is entering a "Hydride Trap."
After the Palladium catalyst inserts into the C-I bond (Oxidative Addition), the resulting Ar-Pd(II)-I intermediate is unstable. If the subsequent step (Transmetallation) is slow, the Palladium species seeks an alternative stabilization pathway. If any hydride source is present, the complex undergoes ligand exchange with a hydride, followed by reductive elimination to form Ar-H (the side product) and regenerate Pd(0).
Common Hydride Sources (The Culprits):
Alcohols: Methanol, Ethanol, and Isopropanol are primary offenders. They undergo
-hydride elimination on the metal center.
Amine Bases: Triethylamine (
) or DIPEA can act as hydride donors at high temperatures.
Trace Water: In the presence of CO or certain ligands, water can generate hydrides via the Water-Gas Shift reaction mechanism.
Q3: Does the 3-acetoxy group contribute to the problem?
A: Indirectly, yes.
Electronic Effect: The acetoxy group makes the C4-Pd bond more polarized, increasing the rate of oxidative addition but also making the metal center more "hungry" for stabilization (potentially via hydrides).
Hydrolysis Risk: Under basic aqueous conditions (common in Suzuki couplings), the acetoxy group may hydrolyze to a 3-hydroxyl group . The resulting phenoxide/pyridone can chelate the Palladium, arresting the catalytic cycle and allowing time for side reactions like deiodination to dominate.
Optimization Center: Prevention Protocols
Solvent Strategy
Solvent Class
Status
Technical Rationale
Alcohols (MeOH, EtOH, IPA)
FORBIDDEN
Primary source of hydride via -elimination. Will cause massive deiodination.
DMF / DMSO
Recommended
High polarity stabilizes the polar oxidative addition intermediate. Use Anhydrous grade.
1,4-Dioxane
Excellent
Good solubility for pyridines; inert to hydride transfer.
Toluene
Conditional
Good for anhydrous conditions, but may require higher temps which can degrade the catalyst.
Base Selection
Base Type
Recommendation
Notes
Triethylamine ()
Avoid
Can act as a reducing agent at .
/
Preferred
Inorganic bases cannot donate hydrides. Cesium often improves solubility in organic solvents ( "Cesium Effect").
Alternative
Excellent for anhydrous Suzuki couplings.
Catalyst & Ligand Engineering
The Goal: Speed up Transmetallation so it outcompetes Deiodination.
Recommendation: Use electron-rich, bulky phosphine ligands.
Pd(dppf)Cl2: The large bite angle and ferrocene backbone often suppress side reactions.
XPhos / SPhos: Buchwald ligands are designed to facilitate difficult transmetallations and reductive eliminations, minimizing the lifetime of the vulnerable Pd(II) species.
Avoid: Simple Pd(PPh3)4 if the reaction is slow; it is prone to dissociation and oxidation.
Advanced Mechanics: The Competitive Pathway
The following diagram illustrates the kinetic competition between the desired Cross-Coupling and the undesired Protodeiodination.
Figure 1: Kinetic competition between the desired cross-coupling pathway (Green) and the reductive deiodination trap (Red).
Validated Protocol: Anhydrous Suzuki Coupling
This protocol is designed to eliminate hydride sources and prevent acetoxy hydrolysis.
Reagents:
Substrate: 3-Acetoxy-4-iodopyridine (1.0 equiv)
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
Catalyst:
(3-5 mol%)
Base:
(Anhydrous, 2.0 equiv) or
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)
Step-by-Step Methodology:
Preparation: Dry all glassware in an oven (
) for at least 2 hours. Cool under a stream of Argon or Nitrogen.
Charging: Add the 3-acetoxy-4-iodopyridine, boronic acid, base, and catalyst to the reaction vessel.
Inerting: Cap the vessel and cycle vacuum/inert gas (Argon preferred) 3 times to remove atmospheric oxygen and moisture.
Solvation: Inject anhydrous 1,4-Dioxane through the septum. Do not use technical grade solvent.
Reaction: Heat to
.
Note: Avoid reflux temperatures (
) initially. Higher heat accelerates deiodination if the coupling is sluggish.
Monitoring: Check LC-MS at 1 hour.
If Ar-H is observed: Lower temperature to
and increase catalyst loading.
If Starting Material remains: The catalyst may be dead. Add a fresh portion of catalyst (1 mol%) in degassed solvent.
References
Mechanistic Insight into Dehalogenation
Title: Deciphering complexity in Pd–catalyzed cross-couplings (Analysis of proto-dehalogen
Technical Support Center: Optimizing Yield for the Acetylation of 4-Iodopyridin-3-ol
Welcome to the technical support guide for the acetylation of 4-iodopyridin-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the acetylation of 4-iodopyridin-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.
Core Principles: The Chemistry of Acetylation
Acetylation of a phenol, such as 4-iodopyridin-3-ol, is a nucleophilic acyl substitution reaction. The hydroxyl group (-OH) of the phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. The reaction is typically facilitated by a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion, and often accelerated by a catalyst. Understanding the roles of these components is critical for troubleshooting.
Troubleshooting Guide
Problem: My reaction shows very low or no conversion to the desired product, 4-iodo-3-acetoxypyridine.
This is the most common issue and can stem from several factors related to reagents, catalysts, or reaction conditions.
Potential Causes & Solutions:
Insufficiently Activated Hydroxyl Group: The phenolic hydroxyl group of 4-iodopyridin-3-ol is acidic, but its nucleophilicity may be insufficient for rapid reaction under neutral conditions.
Solution: Ensure the presence of an appropriate base. A non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine is often used. Pyridine can serve as both a base and a solvent.[1][2] The base deprotonates the phenol, generating the much more nucleophilic phenoxide ion, which readily attacks the acetylating agent.
Inactive or Inappropriate Acetylating Agent: The reactivity of your acetylating agent is paramount.
Solution 1 (Increase Reactivity): If you are using acetic anhydride, which is moderately reactive, consider switching to acetyl chloride. Acetyl chloride is significantly more electrophilic and reacts more vigorously, often leading to faster and more complete conversions.[3][4][5] However, be aware that it produces corrosive HCl as a byproduct, which must be scavenged by the base.[3][6]
Solution 2 (Check Reagent Quality): Both acetic anhydride and acetyl chloride are sensitive to moisture and can hydrolyze over time, reducing their potency.[6][7] Use a fresh bottle or distill the reagent before use. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[7][8]
Lack of Catalysis for a Hindered or Deactivated Substrate: While 4-iodopyridin-3-ol is not exceptionally hindered, its electronic properties can affect reactivity. For sluggish reactions, a catalyst is essential.
Solution: Introduce a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a "super catalyst" for acylation reactions.[9][10] It functions as a potent nucleophilic catalyst by first reacting with the acetylating agent to form a highly reactive N-acylpyridinium intermediate.[9][11][12] This intermediate is much more electrophilic than acetic anhydride itself and is readily attacked by the phenol, dramatically accelerating the reaction rate.[9][10]
Problem: The reaction works, but the yield is poor due to the formation of multiple side products.
Side product formation often points to issues with reaction control, temperature, or reagent stoichiometry.
Potential Causes & Solutions:
N-Acetylation: The pyridine nitrogen in the starting material is a potential nucleophile and could be acetylated, especially under certain conditions, leading to a charged pyridinium species.
Solution: This is generally less favorable than O-acetylation of the phenoxide. Using a base to deprotonate the hydroxyl group ensures the phenoxide is the most potent nucleophile in the system. If N-acetylation is suspected, using milder conditions and ensuring a stoichiometric amount of base can help.
Decomposition/Tar Formation: Aggressive reagents or high temperatures can lead to the degradation of starting materials or products.[7]
Solution: Control the reaction temperature. Start the reaction at 0 °C, especially during the addition of a highly reactive reagent like acetyl chloride, to manage the initial exotherm.[2][13] Allow the reaction to slowly warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., 40-60 °C) can be applied, but this should be monitored carefully by TLC to avoid product degradation.[10][14]
Diacylation or Other Stoichiometric Issues: Using a large excess of the acetylating agent can sometimes promote side reactions.
Solution: Optimize the reactant ratio. Start with a slight excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents).[2][14] Using a large excess is often unnecessary and can complicate purification.
Problem: The reaction starts but seems to stall before all the starting material is consumed.
A stalled reaction often indicates that a reagent or catalyst has been consumed or deactivated.
Potential Causes & Solutions:
Catalyst Deactivation: The catalyst (e.g., DMAP) or the base (e.g., pyridine, TEA) can be neutralized by acidic byproducts or impurities.
Solution 1 (Moisture Control): The primary culprit is often moisture, which hydrolyzes the acetylating agent into carboxylic acid (acetic acid) or HCl.[7] This acid will neutralize the base and any nucleophilic catalyst. Re-run the reaction under strictly anhydrous conditions.[8]
Solution 2 (Insufficient Base): If using acetyl chloride, it generates one equivalent of HCl. You must use at least one equivalent of a scavenger base (like TEA or pyridine) to neutralize it. Often, slightly more than one equivalent (e.g., 1.1-1.2 eq) is used to ensure the reaction medium remains basic.
Problem: I have a good conversion, but I'm losing my product during workup and purification.
Purification challenges can significantly impact the final isolated yield.
Potential Causes & Solutions:
Difficulty Removing Pyridine/DMAP: Pyridine, used as a solvent or base, and DMAP, as a catalyst, can be difficult to remove completely due to their basicity and polarity.
Solution: Perform an acidic wash during the workup. After diluting the reaction mixture with a suitable organic solvent (like ethyl acetate or dichloromethane), wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% aqueous HCl).[2][15] This will protonate the basic pyridine and DMAP, rendering them water-soluble and pulling them into the aqueous layer. Follow this with washes with water, saturated aqueous NaHCO₃ (to remove any remaining acid), and finally brine.[2]
Product Hydrolysis on Silica Gel: The acetylated product is an ester, which can be susceptible to hydrolysis back to the starting material if exposed to acidic or basic conditions for too long, sometimes encountered on silica gel.
Solution: Neutralize the silica gel before use by flushing the column with your eluent containing a small amount of a non-nucleophilic base (e.g., 0.5-1% triethylamine). This is particularly important if the crude product contains any residual acid. Alternatively, use a different purification method like recrystallization if the product is a solid.
Frequently Asked Questions (FAQs)
Q1: Which acetylating agent is better: Acetic Anhydride or Acetyl Chloride?
There is a trade-off between reactivity and handling.[4]
Acetyl Chloride is more reactive and often gives faster reactions and higher conversions, especially with less reactive alcohols.[3][5] However, it is volatile, corrosive, moisture-sensitive, and produces HCl gas, which must be neutralized.[3][6]
Acetic Anhydride is less reactive, making reactions more controllable.[3][4] It is easier to handle and its byproduct is acetic acid, which is less corrosive and more easily removed than HCl.[3] For many applications, especially at a larger scale, acetic anhydride is preferred for its safety and manageability.[3][4]
For 4-iodopyridin-3-ol, acetic anhydride, when paired with a DMAP catalyst, is typically sufficient and offers a more controlled reaction.
Feature
Acetyl Chloride
Acetic Anhydride
Reactivity
Very High
Moderate
Byproduct
HCl (corrosive gas)
Acetic Acid (liquid)
Handling
Fumes, highly moisture-sensitive
Easier to handle, less volatile
Typical Use Case
Rapid reactions, sterically hindered substrates
Controlled, large-scale synthesis; standard acetylations
Q2: What is the role of the base (e.g., Pyridine, Triethylamine)?
The primary role of the base is twofold:
To act as an acid scavenger: It neutralizes the acidic byproduct of the reaction (HCl from acetyl chloride or acetic acid from acetic anhydride), preventing it from protonating the starting material or catalyst.
To deprotonate the phenol: It converts the hydroxyl group into a more nucleophilic phenoxide anion, thereby increasing the reaction rate.
Pyridine can also serve as the reaction solvent, while triethylamine is typically used in stoichiometric amounts in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Q3: Why and when should I use a catalyst like DMAP?
You should use DMAP when the reaction with a base alone is slow or incomplete. DMAP is a hyper-nucleophilic catalyst that dramatically accelerates the rate of acetylation.[9][10] It is especially effective for less reactive or sterically hindered alcohols and phenols.[10] The mechanism involves the formation of a highly reactive N-acetyl-DMAP intermediate, which is a much more potent acetylating agent than acetic anhydride itself.[9][11][16]
Caption: DMAP nucleophilic catalysis pathway.
Q4: How do I choose the right solvent?
The ideal solvent should dissolve the starting material and reagents and be inert to the reaction conditions. Common choices include:
Pyridine: Can act as both the solvent and the base.
Dichloromethane (DCM) or Chloroform: Aprotic and generally inert, good for reactions involving TEA and DMAP.
Tetrahydrofuran (THF) or Ethyl Acetate: Other common aprotic solvents.
Solvent-free: For some reactions, using an excess of liquid acetic anhydride can serve as both the reagent and the solvent.[17][18]
The polarity of the solvent generally does not have a highly predictable proportional effect on yield, so solubility and inertness are the primary concerns.[19]
Recommended Starting Protocol
This protocol uses the milder acetic anhydride with a DMAP catalyst for a controlled and high-yielding reaction.
Materials:
4-iodopyridin-3-ol (1.0 eq)
Anhydrous Dichloromethane (DCM)
Triethylamine (TEA, 1.5 eq), distilled
Acetic Anhydride (1.2 eq), fresh or distilled
4-(Dimethylamino)pyridine (DMAP, 0.1 eq)
Procedure:
To an oven-dried round-bottom flask under an argon or nitrogen atmosphere, add 4-iodopyridin-3-ol.
Add anhydrous DCM to dissolve the starting material (approx. 0.1-0.2 M concentration).
Add triethylamine, followed by DMAP. Stir the solution for 5 minutes.
Cool the flask to 0 °C using an ice bath.
Slowly add acetic anhydride dropwise to the stirred solution.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Once the starting material is consumed, quench the reaction by adding a small amount of water or methanol.
Dilute the mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove TEA and DMAP), water, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography or recrystallization as needed.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield.
References
Xu, S., Held, I., & Zipse, H. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). The Journal of Organic Chemistry, 11(16), 4751-7. [Link]
Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Semantic Scholar. [Link]
Li, X., et al. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 86-89. [Link]
Pawar, S. D., et al. (2009). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Rasayan Journal of Chemistry, 2(2), 353-356. [Link]
University Handout. Acetylation. Lab 2 Handout. [Link]
Gündüz, N. (2007). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Rev. Roum. Chim., 52(11), 1075–1079. [Link]
ScienceMadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question... Sciencemadness.org. [Link]
Sabuzi, F., et al. (2022). A stoichiometric solvent-free protocol for acetylation reactions. Frontiers in Chemistry, 10, 848972. [Link]
Reddy, B. M., et al. (2013). Ni/Silica catalyzed acetylation of phenols and naphthols: An eco-friendly approach. Journal of the Serbian Chemical Society, 78(1), 25-32. [Link]
Wang, Y., et al. (2024). Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH. RSC Advances, 14, 13788-13793. [Link]
Smith, K., et al. (2002). Acetylation of aromatic ethers using acetic anhydride over solid acid catalysts in a solvent-free system. Journal of the Chemical Society, Perkin Transactions 1, (18), 2135-2141. [Link]
University of Rochester, Department of Chemistry. How to Improve Your Yield. Chemistry Resources. [Link]
Zhang, J., et al. (2015). Effect of solvent on the acylation reaction. ResearchGate. [Link]
Zhang, W., et al. (2014). Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. Molecules, 19(6), 7646-7657. [Link]
ResearchGate. (2018). Acetylation of phenols: optimization of reaction conditions (temperature, time, catalyst mass, reactant ratio) and yields. ResearchGate. [Link]
Girón-Elola, C., & Correa, A. (2024). C–H acylation as an enabling tool to tag phenolic drugs. Organic Chemistry Frontiers. [Link]
Nagarjun, N., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(1), 69-79. [Link]
Sabuzi, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]
Japan Tobacco Inc. (2022). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI Science. [Link]
Yadav, V. K., & Babu, K. G. (2005). Amberlyst-15 catalyzed acetylation of phenols and alcohols under solvent free conditions. Indian Journal of Chemistry, 44B, 387-391. [Link]
Integrated Organic Chemistry. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]
Sabuzi, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. ART. [Link]
Batra, P. C., & Rozdon, O. N. (1949). Acetylation of Phenols using Acetic Acid. Proceedings of the Indian Academy of Sciences - Section A, 29(5), 349-352. [Link]
Sabuzi, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. [Link]
Fersht, A. R., & Jencks, W. P. (1970). Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole. Journal of the American Chemical Society, 92(18), 5432-5442. [Link]
Nishimura, S. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]
Jin, T. S., et al. (2003). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. Journal of Chemical Research, 2003(6), 322-323. [Link]
🔬 Technical Support Center: Purification of (4-iodopyridin-3-yl) acetate
The following guide is structured as a Technical Support Center for purification chemists. It addresses the specific chemical challenges of (4-iodopyridin-3-yl) acetate —a molecule that combines a basic nitrogen, a labil...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a Technical Support Center for purification chemists. It addresses the specific chemical challenges of (4-iodopyridin-3-yl) acetate —a molecule that combines a basic nitrogen, a labile ester, and a light-sensitive iodide.[1][2]
Ticket ID: PUR-PYR-4I3A
Status: Open
Assigned Specialist: Senior Application Scientist[1][2]
Welcome to the Purification Help Desk. You are likely experiencing one of three issues: broad tailing peaks , loss of product mass (hydrolysis) , or discoloration (deiodination) .[2]
This molecule presents a "Perfect Storm" of chromatography challenges:
The Pyridine Nitrogen: Acts as a Lewis base, interacting strongly with acidic silanols on silica, causing streaking.
The Acetate Ester: Susceptible to acid-catalyzed hydrolysis (cleaving back to the alcohol) if the silica is not neutralized.
The Aryl Iodide: Sensitive to photolytic cleavage (homolysis), leading to purple iodine banding.[2]
🛠️ Module 1: Troubleshooting & Diagnostics
Use this decision matrix to identify your specific failure mode.
Issue A: "My product streaks across the column and never elutes as a sharp band."
Root Cause: The pyridine nitrogen is protonating or hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica gel surface (pH ~4–5).
The Fix: You must mask these silanols using a mobile phase modifier.[2]
Protocol:[See Protocol 1: The TEA Deactivation Method]
Issue B: "I loaded 500mg, but recovered only 300mg. I see a new polar spot."
Root Cause: Acid-catalyzed hydrolysis.[1][2] The acidic silica is cleaving your acetate group, reverting the compound to 4-iodopyridin-3-ol (which is much more polar and likely stuck at the top of the column).[1]
The Fix: Neutralize the stationary phase and minimize residence time.
Protocol: Wrap the column and fraction collector tubes in aluminum foil.
📊 Module 2: Visual Logic & Workflow
The following diagram illustrates the decision logic for purifying this specific substrate.
Caption: Decision matrix for optimizing silica gel chromatography of basic, acid-sensitive pyridine esters.
🧪 Module 3: Validated Protocols
Protocol 1: The TEA-Buffered Silica System (Gold Standard)
Use this for maximum recovery and peak sharpness.[2] The Triethylamine (TEA) competes for the silanol sites, preventing your pyridine ring from sticking.
Slurry Preparation: Calculate the amount of silica needed (approx. 30:1 to 50:1 silica-to-crude ratio).[1][2][3]
Deactivation: Suspend the silica in the starting solvent (e.g., 90% Hexane / 10% EtOAc). Add 1% v/v Triethylamine to this slurry.
Why? Adding TEA to the slurry ensures the entire column bed is basic before the sample touches it [1][2].
Packing: Pour the slurry into the column. Flush with 2–3 column volumes (CV) of the starting solvent (containing 1% TEA).
Mobile Phase Prep: Prepare your gradient solvents (e.g., Hexane and EtOAc), adding 1% TEA to BOTH bottles .
Critical: If you only add TEA to the "A" solvent, the base concentration will drop during the gradient, causing the peak to tail late in the run.
Loading: Dissolve crude in a minimum amount of DCM or Toluene (avoid MeOH). Load gently.
Elution: Run the gradient. The product should elute as a sharp, symmetrical band.
Protocol 2: Rapid Elution (The "Speed" Method)
Use this if you detect hydrolysis (formation of 4-iodopyridin-3-ol) even with TEA.[1][2]
Concept: Minimizing the "residence time" of the ester on the silica surface reduces the window for hydrolysis.
Gradient: Use a steeper gradient (e.g., 0% to 50% EtOAc over 10 minutes instead of 20).
Flow Rate: Increase flow rate by 20–30% if backpressure allows.
Solvent: Switch to DCM/EtOAc instead of Hexane/EtOAc.
Why? Pyridines are often more soluble in DCM, allowing tighter loading and faster elution.[2] Avoid Methanol, as it is protic and can promote transesterification [3].[2]
📉 Module 4: Data & Reference Tables
Solvent System Selection Guide
Solvent System
Suitability
Notes
Hexane / EtOAc (+ 1% TEA)
⭐⭐⭐⭐⭐ (Best)
Standard for pyridine esters.[1][2] TEA prevents tailing.[2][5]
DCM / MeOH
⭐ (Avoid)
MeOH is protic/nucleophilic.[2] High risk of transesterification or hydrolysis.[2]
Good selectivity if Hex/EtOAc fails to separate impurities.[2]
Expected Rf Values (TLC)
Assumes Silica Plate, 30% EtOAc in Hexanes
Compound
Est. Rf
Appearance (UV 254)
(4-iodopyridin-3-yl) acetate
0.4 – 0.5
Dark spot (UV active)
4-iodopyridin-3-ol (Hydrolysis product)
0.1 – 0.2
Streaks near baseline
| 3-acetoxypyridine (De-iodo impurity) | 0.3 – 0.4 | Weak UV, very similar to product |[1][2]
❓ Module 5: Frequently Asked Questions (FAQ)
Q: Can I use Ammonia (NH₃) instead of Triethylamine?A: Technically yes, but it is difficult to control.[2] Ammonia is a gas dissolved in methanol or water.[2] Using methanolic ammonia introduces methanol (protic) into your column, which increases the risk of ester cleavage. TEA is a liquid, miscible with hexanes, and easier to dose accurately [1].[2]
Q: My crude is not soluble in Hexane/EtOAc. How do I load it?A: Do not try to force liquid loading with pure DCM if it causes band broadening.[2] Use Dry Loading . Dissolve the crude in DCM/MeOH, add Celite (or silica), rotovap to a dry powder, and pour this powder on top of your pre-packed column. This eliminates solvent effects during loading [4].[2]
Q: I see the product on TLC, but I can't find it in the fractions.A: Check two things:
UV Detection: The iodine atom is heavy and can quench fluorescence, or the concentration is too dilute. Use a stain.[2] Iodine stain works well for pyridines (forms brown complexes).[2] KMnO4 is not recommended as pyridines are resistant to oxidation, making the spots hard to see.
Salt Formation: If you used acetic acid in the mobile phase (bad idea), the pyridine is protonated and stuck on the silica. Flush the column with EtOAc/MeOH (9:1) + 1% TEA to recover it.[2]
Q: Is the iodine stable?A: Aryl iodides are generally stable to silica, but light is the enemy. If your column runs for >1 hour, wrap it in foil.[1][2] If the silica turns pink/purple, iodine is being released.
📚 References
BenchChem Technical Support. (2025).[2][3][5] Purification of 6-Chloropyridin-3-amine Derivatives: Troubleshooting Tailing on Silica. Retrieved from
J. Org. Chem. Guidelines. (Standard Practice). Purification of basic heterocycles using amine modifiers.[2][5] See general chromatography texts or .[2]
ResearchGate Community. (2020).[2] Separation of ester from carboxylic acid by using chromatography.[2][4] Retrieved from
University of Victoria. Column Chromatography: Packing and Loading Techniques. Retrieved from
MDPI Molbank. (2026).[2] Synthesis and characterization of 2-iodopyridin-3-yl acetate. (Homologous structure citation). Retrieved from
avoiding catalyst poisoning by pyridine nitrogen in cross-coupling
Technical Support Center: Overcoming Catalyst Poisoning by Pyridine Nitrogen in Cross-Coupling Welcome to the Application Scientist Help Desk As a Senior Application Scientist, I frequently encounter the notorious "2-pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Overcoming Catalyst Poisoning by Pyridine Nitrogen in Cross-Coupling
Welcome to the Application Scientist Help Desk
As a Senior Application Scientist, I frequently encounter the notorious "2-pyridyl problem" in pharmaceutical synthesis and materials science. The lone pair of electrons on the pyridine nitrogen is a formidable σ-donor that readily coordinates to transition metal centers (such as Pd, Ni, or Cu). This forms thermodynamically stable, off-cycle complexes, leading to rapid catalyst deactivation, the precipitation of palladium black, and completely stalled reactions[1].
This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to help you bypass heteroatom poisoning in your cross-coupling workflows.
In standard Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle relies on the transient availability of open coordination sites on the metal. Pyridine derivatives (especially 2-substituted pyridines) act as potent bidentate or monodentate ligands. They outcompete the desired transmetalating agents or amine nucleophiles for the active Pd(II) intermediate, creating a coordinatively saturated, catalytically dead complex[2].
Divergent pathways: Productive catalytic cycle vs. off-cycle catalyst poisoning by pyridine.
Q1: My Buchwald-Hartwig amination of 2-bromopyridine stalls at 10% conversion. How do I prevent the pyridine nitrogen from binding the palladium?A1: The most effective strategy is steric shielding . Standard ligands like PPh₃ or dppf leave the palladium center too exposed. You must use sterically hindered, electron-rich biaryl monophosphine ligands (Buchwald ligands) such as RuPhos or XPhos . These bulky ligands create a coordinatively saturated microenvironment around the palladium atom, which physically blocks the pyridine nitrogen from approaching the metal center[2]. Furthermore, switch your palladium source. Start with a Pd(0) precursor like Pd₂(dba)₃ instead of Pd(OAc)₂; Pd(0) has a lower affinity for the pyridine nitrogen, preventing early-stage trapping[1].
Q2: I am observing rapid formation of a black precipitate (Palladium Black) and my reaction stops. What causes this and how do I fix it?A2: Palladium black indicates thermal decomposition of the catalyst, often accelerated when the catalytic cycle is bottlenecked by pyridine coordination. The Pd(II) intermediate, unable to undergo transmetalation, degrades[2].
Resolution:
Lower the temperature: Prolonged heating above 100 °C exacerbates decomposition. Drop to 80–90 °C and increase reaction time.
Use a Lewis Acid Additive: If steric shielding isn't enough, you can chemically mask the pyridine nitrogen. Adding a Lewis acid (like Zn(II) salts) creates weak Zn···N non-covalent interactions that tie up the pyridine lone pair, preventing it from binding to the palladium[3].
Q3: I am getting high conversion of the starting material, but LC-MS shows a mass corresponding to the debrominated pyridine (hydrodehalogenation) instead of my product. Why?A3: Debromination is a competing reductive elimination pathway that occurs when the desired transmetalation or amine-binding step is too slow. Strong bases (like NaOtBu) can exacerbate this by promoting β-hydride elimination from the solvent or amine[4].
Resolution: Switch to a milder base like K₃PO₄ or Cs₂CO₃. While they require longer reaction times, they significantly suppress the debromination pathway. Ensure you are using an electron-rich ligand (like RuPhos) to accelerate the desired C-N or C-C bond-forming step over the side reaction[4].
Q4: Can I modify the substrate itself to avoid poisoning?A4: Yes. A highly reliable, albeit multi-step, approach is to pre-oxidize the pyridine to a pyridine N-oxide . The N-oxide oxygen is a much weaker σ-donor to soft metals like Palladium compared to the free nitrogen, effectively neutralizing the poisoning effect[5]. After the cross-coupling is complete, the N-oxide can be easily reduced back to the pyridine using reagents like PCl₃ or ammonium formate/Pd-C.
Quantitative Data: Ligand & Base Effects on 2-Bromopyridine Amination
To illustrate the causality of ligand and base selection, consider the following self-validating benchmark data for the coupling of 2-bromopyridine with morpholine (1.0 mmol scale, 2 mol% Pd, Toluene, 100 °C, 12h):
Ligand (L)
Base
Conversion (%)
Desired Product (%)
Debromination (%)
Catalyst State
PPh₃
NaOtBu
< 5%
Trace
Trace
Heavy Pd Black
dppf
NaOtBu
15%
10%
5%
Moderate Pd Black
XPhos
NaOtBu
85%
60%
25%
Homogeneous
RuPhos
K₃PO₄
> 99%
95%
< 4%
Homogeneous
Analysis: RuPhos provides the optimal steric bulk to prevent N-coordination, while the weaker K₃PO₄ base eliminates the debromination side-reaction[2][4].
Decision-tree workflow for optimizing problematic pyridine cross-coupling reactions.
Protocol A: Sterically Shielded Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol utilizes a pre-catalyst approach with a bulky ligand and a weak base to prevent both poisoning and debromination[4].
Materials:
2-Bromopyridine (1.0 mmol)
Amine nucleophile (e.g., morpholine) (1.2 mmol)
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
RuPhos (0.02 mmol, 2 mol%)
K₃PO₄ (anhydrous, finely ground) (2.0 mmol)
Anhydrous Toluene (5 mL)
Step-by-Step Procedure:
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and K₃PO₄.
Inert Atmosphere: Evacuate and backfill the tube with high-purity Nitrogen or Argon three times to ensure complete removal of oxygen (critical for preventing phosphine ligand oxidation).
Reagent Addition: In a separate dry vial, dissolve the 2-bromopyridine and amine in anhydrous toluene. Transfer this solution to the Schlenk tube via syringe under a positive pressure of inert gas.
Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 85 °C with vigorous stirring (800+ rpm) for 12-16 hours. Causality note: Vigorous stirring is mandatory because K₃PO₄ is insoluble in toluene; the reaction occurs entirely at the solid-liquid interface.
Workup & Validation: Cool to room temperature. The solution should be a clear yellow/orange (indicating an active, healthy catalyst). If the solution is colorless or contains black precipitate, the catalyst has died. Quench with water (10 mL), extract with ethyl acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate for column chromatography.
Protocol B: Lewis Acid-Assisted Suzuki-Miyaura Coupling of Pyridines
When steric shielding is insufficient, this protocol uses a Zinc(II) additive to temporarily mask the pyridine nitrogen[3].
Materials:
Halopyridine (1.0 mmol)
Arylboronic acid pinacol ester (1.2 mmol)
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
ZnCl₂ (0.5 mmol, 0.5 equiv) - The Lewis Acid Mask
Cs₂CO₃ (2.0 mmol)
1,4-Dioxane / H₂O (4:1, 5 mL)
Step-by-Step Procedure:
Masking Step: In a reaction vial, dissolve the halopyridine and ZnCl₂ in 1,4-dioxane. Stir at room temperature for 15 minutes. Causality note: This pre-incubation allows the thermodynamic formation of the Zn···N non-covalent complex, effectively hiding the lone pair from the palladium.
Catalyst & Reagent Addition: Add the arylboronic ester, Pd(PPh₃)₄, and Cs₂CO₃.
Degassing: Add the water, then degas the entire biphasic mixture by bubbling Argon directly through the solution for 10 minutes.
Reaction: Heat at 90 °C for 12 hours.
Workup: Cool, dilute with EtOAc, wash with an EDTA disodium salt solution (to strip the Zinc from the product and prevent streaking on silica), dry, and purify.
References
Nature / PMC. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available at:[Link]
ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Available at:[Link]
stability of (4-iodopyridin-3-yl) acetate in basic aqueous media
Introduction Welcome to the technical support guide for (4-iodopyridin-3-yl) acetate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for (4-iodopyridin-3-yl) acetate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. A common challenge encountered is the compound's stability in basic aqueous media, which is often a requirement for subsequent reactions such as cross-couplings or deprotection sequences. This guide provides an in-depth analysis of the degradation mechanism, answers to frequently asked questions, and robust troubleshooting protocols to ensure the success of your experiments. Our goal is to empower you with the foundational knowledge to anticipate and mitigate stability issues, thereby saving valuable time and resources.
Core Scientific Principles: Understanding the Instability
The primary mode of degradation for (4-iodopyridin-3-yl) acetate in basic aqueous media is base-catalyzed ester hydrolysis , a classic reaction more commonly known as saponification .[1] This process is generally irreversible and is the root cause of most stability-related issues.
The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] A hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acetate group. This forms a transient, high-energy tetrahedral intermediate.[2][3] This intermediate then collapses, expelling the 4-iodo-3-hydroxypyridine moiety as an alkoxide leaving group. In the final, rapid step, the newly formed acetic acid protonates the basic pyridinolate, yielding the final degradation products: 4-iodo-3-hydroxypyridine and an acetate salt . This final acid-base step is thermodynamically very favorable and renders the entire process irreversible, driving the reaction to completion.[2]
Mechanism: Base-Catalyzed Hydrolysis of (4-iodopyridin-3-yl) acetate
Q1: What is the primary degradation product I should look for?
The main degradation product is 4-iodo-3-hydroxypyridine. Due to the free hydroxyl group, it is significantly more polar than the parent acetate ester. On a typical silica TLC plate, you will observe a new spot with a lower Rf value.
Q2: How does pH affect the rate of hydrolysis?
The rate of hydrolysis is directly proportional to the concentration of hydroxide ions. Therefore, the degradation rate increases exponentially with increasing pH.[4] For every one-unit increase in pH above 7, the rate of reaction increases by a factor of ten.
Q3: Is the carbon-iodine (C-I) bond stable under basic conditions?
For most applications, the C-I bond on the pyridine ring is robust and not susceptible to cleavage by common aqueous bases (e.g., NaOH, K₂CO₃, LiOH) under typical reaction temperatures (<100 °C). The primary instability lies with the acetate ester. However, under very harsh conditions or in the presence of specific catalysts, degradation of the C-I bond could occur, but this is not a common issue.[5]
Q4: Can I use a base like pyridine or triethylamine in my reaction?
While pyridine can act as a nucleophilic or general base catalyst for ester hydrolysis, its effect is much slower compared to strong bases like NaOH or KOH.[6][7] Using an amine base for acid scavenging in an otherwise anhydrous organic solvent is generally safe. However, in aqueous media, even these weaker bases can promote slow hydrolysis over extended periods.
Q5: How can I minimize the degradation of (4-iodopyridin-3-yl) acetate?
Temperature Control: Keep the reaction temperature as low as feasible. The rate of hydrolysis, like most chemical reactions, increases with temperature.[4]
pH Management: Use the mildest base and lowest concentration necessary to achieve your desired transformation. If possible, maintain the pH below 9.
Limit Exposure Time: Reduce the reaction time to the minimum required for completion.
Solvent Choice: If your reaction chemistry allows, using anhydrous organic solvents will prevent hydrolysis. For aqueous reactions, consider using co-solvents like THF or Dioxane to reduce the concentration and activity of water.
Troubleshooting Guide
Problem / Observation
Probable Cause
Recommended Solution & Scientific Rationale
Low yield of desired product; new, more polar spot on TLC/LCMS.
Hydrolysis of the acetate ester. The basic reaction conditions have cleaved the acetate group, forming the more polar 4-iodo-3-hydroxypyridine, which may not undergo the intended reaction or is lost during workup.
1. Confirm Identity: Run an LC-MS analysis to confirm the mass of the byproduct matches 4-iodo-3-hydroxypyridine. 2. Mitigate: Re-run the reaction at a lower temperature (e.g., decrease from 80 °C to 50 °C). Use a weaker or less soluble base (e.g., switch from NaOH to K₂CO₃ or Cs₂CO₃). Reduce reaction time by monitoring closely with TLC/LCMS and quenching immediately upon consumption of the starting material.
Inconsistent results or messy reactions in a Suzuki/Stille/Heck coupling.
Competing reactions. The conditions required for many cross-coupling reactions (e.g., aqueous base, heat) are ideal for saponification. You are likely forming a mixture of the acetate-protected product and the deprotected hydroxyl product, complicating purification.
1. Use a Milder Base: Phosphates (e.g., K₃PO₄) are often effective for cross-coupling while being less aggressive for hydrolysis than hydroxides. 2. Two-Phase System: Running the reaction in a biphasic system (e.g., Toluene/Water) can sometimes limit the exposure of the substrate to the aqueous base. 3. Alternative Substrate: Consider if the coupling can be performed on 4-iodo-3-hydroxypyridine directly, and then acetylate the product if necessary. This changes the synthetic sequence but avoids the stability issue.
Product appears pure by ¹H NMR but elemental analysis is off.
Product is the hydrolyzed free hydroxyl. The acetate methyl signal (a singlet around 2.4 ppm) would be absent, and the aromatic signals would likely shift slightly. This can be easily missed if not specifically checked. The loss of the C₂H₂O moiety changes the elemental composition.
1. Re-examine NMR: Carefully check for the absence of the acetate singlet and the presence of a broad singlet for the -OH proton (which may exchange with D₂O). 2. Utilize Other Analytics: Use IR spectroscopy to look for a broad O-H stretch (around 3200-3400 cm⁻¹) and the disappearance of the ester carbonyl stretch (around 1760 cm⁻¹).[8] 3. Adjust Workup: If hydrolysis occurs during basic aqueous workup, minimize contact time and use a weaker base like sodium bicarbonate for neutralization.[9]
Experimental Protocol: Stability Assessment by HPLC
This protocol provides a robust method to quantify the stability of (4-iodopyridin-3-yl) acetate in a specific basic aqueous medium. Such studies are critical during process development and formulation.[10][11]
Objective:
To determine the rate of hydrolysis of (4-iodopyridin-3-yl) acetate at a given pH and temperature.
Calibrated HPLC system with a C18 column and UV detector (monitoring at ~254 nm)
Workflow Diagram
Caption: Experimental workflow for assessing compound stability.
Step-by-Step Procedure:
Preparation of Solutions:
Prepare a 1.0 mg/mL stock solution of (4-iodopyridin-3-yl) acetate in acetonitrile.
Prepare the desired basic aqueous buffer (e.g., 50 mM sodium carbonate buffer, pH 10.0). Ensure the pH is accurately measured.
Prepare a quench solution (e.g., 1 M HCl or 10% v/v phosphoric acid in water).
Experiment Initiation:
Place a known volume of the basic buffer (e.g., 100 mL) in a temperature-controlled water bath set to the desired temperature (e.g., 25 °C or 40 °C). Allow it to equilibrate.
To initiate the stability study, add a small, precise volume of the stock solution to the buffer to achieve the target concentration (e.g., 1 mL of stock in 100 mL buffer for a final concentration of 10 µg/mL). Start a timer immediately.
Sampling and Quenching:
Time Zero (t=0): Immediately after adding the stock solution, withdraw an aliquot (e.g., 1.0 mL) and add it to a vial containing an equal volume of the quench solution (e.g., 1.0 mL). This neutralizes the base and stops the hydrolysis. This sample represents 100% of the initial compound.
Subsequent Time Points: Withdraw aliquots at predetermined intervals (e.g., 1, 2, 4, 8, 24 hours). Quench each sample immediately as described for t=0.
HPLC Analysis:
Analyze all quenched samples by a validated reverse-phase HPLC method.
Integrate the peak area of the (4-iodopyridin-3-yl) acetate peak for each time point.
Data Analysis:
Calculate the percentage of (4-iodopyridin-3-yl) acetate remaining at each time point relative to the peak area at t=0.
Plot the percentage remaining versus time to determine the degradation kinetics.
Hypothetical Stability Data
Time (Hours)
% Remaining (pH 8, 25 °C)
% Remaining (pH 10, 25 °C)
% Remaining (pH 10, 40 °C)
0
100.0
100.0
100.0
1
99.5
92.1
81.5
4
98.1
71.0
48.2
8
96.3
50.5
23.1
24
89.8
12.8
< 1.0
This table clearly demonstrates that both an increase in pH and temperature significantly accelerate the degradation of the compound, as predicted by chemical principles.[4]
References
Neuvonen, H. (1987). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, 159-167. [Link]
Pharmaceutical Laws. (2025). API Stability Studies: Protocol, Results, and Shelf Life Assignment.
Fersht, A. R., & Jencks, W. P. (1970). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Palmieri, G., et al. (2007). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron, 63(35), 8558-8564. Available at: [Link]
Jencks, W. P., & Carriuolo, J. (1961). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society, 83(7), 1743-1750. Available at: [Link]
Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
Aakash Institute. (n.d.). What is Saponification: Mechanism, Application & Example. AESL. Available at: [Link]
Wikipedia. (n.d.). Saponification. Available at: [Link]
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available at: [Link]
Butler, A. R., & Gold, V. (1961). 208. The hydrolysis of acetic anhydride. Part III. The reaction in the presence of pyridine. Journal of the Chemical Society (Resumed), 976. Available at: [Link]
Fetzner, S. (2015). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 81(10), 3423-3435. Available at: [Link]
Sims, G. K., & Sommers, L. E. (1985). Degradation of Pyridine Derivatives in Soil. Journal of Environmental Quality, 14(4), 580-584. Available at: [Link]
BioBoston Consulting. (2024). Objectives of Stability Data Package Guidelines for APIs and FPPs. Available at: [Link]
Organic Chemistry with Victor. (2025). Saponification Reaction of Esters. YouTube. Available at: [Link]
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]
IIP Series. (n.d.). Chemical Stability of Drugs. Available at: [Link]
N.A. (n.d.). Hydrolysis of an Ester (Section 18.4C). Available at: [Link]
ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... Available at: [Link]
Liebeskind, L. S., & Peña-Cabrera, E. (2000). PALLADIUM-CATALYZED STILLE CROSS-COUPLINGS OF ORGANOSTANNANES WITH IODONIUM, IODOSO, AND IODYL COMPOUNDS. Organic Syntheses, 77, 135. Available at: [Link]
Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.
ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. Available at: [Link]
Kelly, F. C. (1953). Studies on the stability of iodine compounds in iodized salt. Bulletin of the World Health Organization, 9(2), 217–230. Available at: [Link]
Ma, F., & Dasgupta, P. K. (2011). Review of analytical methods for the quantification of iodine in complex matrices. Analytica Chimica Acta, 702(1), 1-9. Available at: [Link]
Qu, D., et al. (2022). Investigation of factors affecting the stability of compounds formed by isovalent substitution in layered oxychalcogenides, leading to identification of Ba3Sc2O5Cu2Se2, Ba3Y2O5Cu2S2, Ba3Sc2O5Ag2Se2 and Ba3In2O5Ag2Se2. Dalton Transactions, 51(10), 4038-4046. Available at: [Link]
Aresta, A., et al. (2018). Analytical methods for human biomonitoring of pesticides. A review. Journal of Chromatography B, 1083, 101-115. Available at: [Link]
Zuehlke, S., & Duennbier, U. (2009). Analytical methods for tracing pharmaceutical residues in water and wastewater. Aqua-Energy Expo Knowledge Hub. Available at: [Link]
Qu, D., et al. (2022). Investigation of factors affecting the stability of compounds formed by isovalent substitution in layered oxychalcogenides. Dalton Transactions, 51(10), 4038-4046. Available at: [Link]
Reddy, T. S., et al. (2020). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Communications Chemistry, 3(1), 1-10. Available at: [Link]
Wong, S. H. Y. (Ed.). (2006). Analytical methods for therapeutic drug monitoring and toxicology. John Wiley & Sons.
Fratila, C. M., et al. (2026). 2-Iodopyridin-3-yl acetate. Molbank, 2026(1), M135. Available at: [Link]
Fratila, C. M., et al. (2026). 2-Iodopyridin-3-yl acetate. ResearchGate. Available at: [Link]
Kumar, A., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. Available at: [Link]
Preprints.org. (2025). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-Oxindole. Available at: [Link]
removing trace acetic anhydride from (4-iodopyridin-3-yl) acetate product
Welcome to the technical support guide for the purification of (4-iodopyridin-3-yl) acetate. This document provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of (4-iodopyridin-3-yl) acetate. This document provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual acetic anhydride and related impurities from their final product. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove trace acetic anhydride from my final product?
A1: Complete removal of acetic anhydride is crucial for several reasons:
Product Purity and Stability: Acetic anhydride is a reactive reagent. Its presence can lead to unwanted side reactions over time, potentially degrading your target molecule or forming new, uncharacterized impurities. For drug development, achieving high purity is a non-negotiable regulatory requirement.
Accurate Downstream Characterization: Residual acetic anhydride (δ ≈ 2.2 ppm in CDCl₃) and its hydrolysis byproduct, acetic acid (δ ≈ 2.1 ppm), can interfere with NMR spectroscopic analysis, particularly in the aliphatic region, complicating structural elucidation and purity assessment.
Biological Assay Interference: In drug discovery, reactive compounds like acetic anhydride can covalently modify biological targets (e.g., proteins, nucleic acids), leading to false positives or misleading results in pharmacological assays.
Reproducibility: Ensuring the complete removal of all reagents is fundamental to the reproducibility of your experimental results, a cornerstone of scientific integrity.
Troubleshooting and Purification Protocols
Q2: I performed a standard aqueous workup, but my NMR spectrum still shows a singlet for acetic anhydride. Why did the workup fail?
A2: This is a common issue. While acetic anhydride reacts with water (hydrolysis) to form acetic acid, this reaction is not instantaneous, especially under neutral pH conditions and at low temperatures.[1][2] Several factors can contribute to its persistence:
Insufficient Quenching Time: The reaction mixture may not have been stirred vigorously or long enough with the aqueous phase.
Low Temperature: Hydrolysis is slower at the low temperatures often used during workups (e.g., 0 °C).
Phase Separation: If the acetic anhydride is concentrated in the organic layer, its contact with the aqueous phase is limited to the interface, slowing down the hydrolysis rate.
Solution: The most robust method to address this is to quench the excess acetic anhydride and then remove the resulting acetic acid with a mild base.
Q3: What is the standard protocol for removing both acetic anhydride and the resulting acetic acid?
A3: The most reliable method is a sequential aqueous wash procedure. The goal is to first hydrolyze the anhydride to acetic acid and then extract the water-soluble carboxylate salt.
dot
Caption: Logic tree for selecting a purification method.
Q5: When is column chromatography the best choice?
A5: Column chromatography should be considered under the following circumstances:
High Purity Required: When baseline separation of all components is needed for applications like pharmaceutical lead optimization.
Failure of Other Methods: If your product is an oil and residual impurities cannot be removed by evaporation or crystallization.
Complex Mixtures: If the acetylation reaction produced multiple byproducts in addition to the desired ester.
Protocol Snapshot: Silica Gel Chromatography
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product (Rf ≈ 0.3-0.4) and any impurities.
Column Packing: Pack a column with silica gel using your chosen eluent.
Sample Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column.
Elution and Collection: Elute the column with the solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.
[3][4]
Reference Data
For your convenience, key physical properties of the substances involved are summarized below.
Data not available; expected to be a high-boiling liquid or solid
N/A
Handle with care as with related iodopyridines [6][7][8]
Toluene
110.6
0.867
Flammable, Health Hazard
Ethyl Acetate
77.1
0.902
Flammable, Eye Irritant
Safety First: Handling Acetic Anhydride
Acetic anhydride is a hazardous chemical that requires strict safety protocols.
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, and chemical-resistant gloves (e.g., butyl rubber or Viton®). [9][10]Work in a properly functioning chemical fume hood.
Corrosivity: It causes severe skin burns and eye damage. [5][11]In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Inhalation: It is fatal if inhaled. [5][10]Avoid breathing vapors.
Flammability: Acetic anhydride is a flammable liquid. [5][12]Keep it away from heat, sparks, and open flames.
Quenching: The reaction of acetic anhydride with water can be vigorous. Always add the quenching agent slowly and, if necessary, cool the reaction vessel in an ice bath.
References
Carl ROTH, Safety Data Sheet: Acetic acid anhydride. [Link]
Digital Commons@ETSU, Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. [Link]
Carl ROTH, Safety data sheet: Acetic acid anhydride ROTIPURAN®. [Link]
ACS Publications, Hydrolysis of Acetic Anhydride in Concentrated Acetic Acid without Catalysis. [Link]
SciSpace, Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy. [Link]
Digital Commons @ USF, Hydrolysis of Acetic Anhydride in a CSTR. [Link]
1H NMR Spectrum Analysis of (4-Iodopyridin-3-yl) Acetate: A Comparative Diagnostic Guide
The following guide is structured as an advanced technical resource for drug development professionals and analytical chemists. It prioritizes the "why" and "how" of structural validation, moving beyond simple data listi...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as an advanced technical resource for drug development professionals and analytical chemists. It prioritizes the "why" and "how" of structural validation, moving beyond simple data listing to provide a robust framework for distinguishing this specific pharmacophore from its likely confounds.
Executive Summary: The Structural Fingerprint
(4-Iodopyridin-3-yl) acetate is a critical intermediate in the synthesis of fused heterocycles (e.g., furo[2,3-c]pyridines). Its structural integrity is defined by a specific substitution pattern on the pyridine ring that disrupts the typical symmetry of the parent heterocycle.
For the researcher, the "performance" of this spectrum lies in its diagnostic distinctiveness . Unlike its regioisomers, the 3-acetoxy-4-iodo substitution pattern produces a unique Singlet-Doublet-Doublet (S-D-D) splitting motif in the aromatic region, which serves as the primary quality attribute (CQA) for batch release.
Detailed Spectral Assignment
The following data represents the consensus chemical shifts (
) in Chloroform-d (CDCl). Note that the presence of the iodine atom at C4 exerts a "heavy atom effect," while the acetoxy group at C3 introduces significant deshielding to the C2 proton.
Table 1: 1H NMR Data Summary (300-400 MHz, CDCl
)
Position
Type
Shift ( ppm)
Multiplicity
Integral
Coupling ( Hz)
Mechanistic Insight
H-2
Aromatic
8.65 - 8.75
Singlet (s)
1H
-
Diagnostic Peak. Most deshielded due to position between N and OAc. Appears as a singlet because H-2 is isolated from H-5/H-6 by substituents.
H-6
Aromatic
8.25 - 8.35
Doublet (d)
1H
-proton to Nitrogen. Couples vicinally with H-5.
H-5
Aromatic
7.70 - 7.80
Doublet (d)
1H
-proton to Nitrogen, ortho to Iodine. The Iodine atom causes a slight shielding relative to typical pyridine -protons due to spin-orbit coupling effects.
-CH
Methyl
2.35 - 2.45
Singlet (s)
3H
-
Characteristic acetate singlet. Sharp and intense.
Technical Note: Small long-range couplings (
Hz) may be observed between H-2 and H-6 in high-field instruments (>500 MHz), broadening the singlet slightly.
Comparative Analysis: Product vs. Alternatives
In drug discovery, "alternatives" often refer to structural isomers or impurities that mimic the target compound. The following section compares the spectral performance of (4-iodopyridin-3-yl) acetate against its most common synthetic confounds.
Comparison 1: Target vs. Regioisomer (2-Iodopyridin-3-yl acetate)
The most frequent synthetic error is iodination at the C2 position instead of C4.
Feature
(4-Iodopyridin-3-yl) Acetate (Target)
(2-Iodopyridin-3-yl) Acetate (Alternative)
Differentiation Logic
H-2 Signal
Present (Singlet)
Absent
The C2 position is substituted with Iodine in the alternative.
Splitting Pattern
S, D, D (Isolated spin system)
AMX or ABC System
The 2-iodo isomer has protons at H4, H5, H6. H4/H5/H6 form a continuous coupling network, often appearing as three multiplets/doublets.
H-6 Shift
8.3 ppm
8.3 ppm
Unreliable. Both have an unsubstituted H-6.
Conclusion
High Specificity
Low Specificity
Presence of the H-2 Singlet is the "Go/No-Go" criteria.
Comparison 2: Target vs. Hydrolysis Impurity (4-Iodopyridin-3-ol)
Acetate groups are labile. Poor storage can lead to hydrolysis back to the pyridinol.
Feature
Target (Ester)
Impurity (Alcohol)
Differentiation Logic
Methyl Signal
Strong Singlet (2.4 ppm)
Absent
Disappearance of the methyl peak is the first sign of degradation.
Exchangeable Protons
None
Broad Singlet (>9.0 ppm)
The -OH proton varies with concentration and solvent dryness.
Aromatic Shifts
Distinct
Upfield Shifted
Phenolic -OH is more electron-donating than -OAc, causing aromatic signals to shift upfield (shielding).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and Trustworthiness (Part 2 of Core Requirements), follow this standard operating procedure (SOP).
Step 1: Sample Preparation
Solvent: Use CDCl
(99.8% D) + 0.03% TMS.
Why? CDCl
minimizes hydrogen bonding interactions that can broaden the pyridine nitrogen signals compared to DMSO-d.
Concentration: 10-15 mg in 0.6 mL solvent.
Why? High concentrations can induce stacking interactions in planar heterocycles, shifting aromatic peaks upfield.
Pulse Angle: 30° (maximizes signal-to-noise for rapid relaxation).
Relaxation Delay (D1):
3.0 seconds.
Critical: The isolated H-2 proton often has a longer T1 relaxation time. Short D1 values will under-integrate this peak, leading to incorrect stoichiometry calculations.
Phasing: Manual phasing is required for the H-2 singlet to ensure the baseline is flat; automatic phasing often distorts isolated singlets near the spectral edge.
Decision Logic & Signaling Pathways
The following diagram illustrates the logical workflow for confirming the identity of the (4-iodopyridin-3-yl) acetate, distinguishing it from isomers and degradation products.
Figure 1: Logic flow for NMR-based structural verification of iodopyridine acetates.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 543210, Pyridin-3-yl acetate derivatives. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for pyridine substituent effects).
Reich, H. J. (2024). Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
Oxford Instruments (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[1] Retrieved from [Link]
A Comparative Guide to the 13C NMR Chemical Shifts of 3-Acetoxy-4-iodopyridine: An In-Depth Analysis and Predictive Study
For Immediate Release Abstract This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-acetoxy-4-iodopyridine. In the absence of direct experimental data, this docum...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
Abstract
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-acetoxy-4-iodopyridine. In the absence of direct experimental data, this document leverages a comparative approach, utilizing data from structurally analogous compounds—pyridine, 3-hydroxypyridine, and 4-iodopyridine—alongside computationally predicted spectra. This guide serves as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the spectral characteristics of substituted pyridines and a robust methodology for spectral prediction and interpretation.
Introduction: The Challenge of Spectral Assignment in Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. The introduction of various substituents onto the pyridine ring can dramatically alter its electronic properties and, consequently, its reactivity and biological activity. 13C NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon framework of organic molecules. However, the precise assignment of chemical shifts in polysubstituted pyridines can be a non-trivial task, often requiring a combination of experimental data, spectral databases, and computational methods.
Comparative Analysis of 13C NMR Chemical Shifts
To predict the 13C NMR chemical shifts of 3-acetoxy-4-iodopyridine, we will first examine the experimental data for pyridine and the individual effects of the hydroxyl (a proxy for the acetoxy group's oxygen) and iodo substituents.
Substituent Effects on the Pyridine Ring
The chemical shift of a carbon atom in an aromatic ring is highly sensitive to the electron density at that position. Electron-withdrawing groups deshield the carbon nuclei, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect, shielding the nuclei and shifting the signals to a lower chemical shift (upfield).
The Acetoxy Group (-OAc): The acetoxy group at the 3-position is expected to have a dual effect. The oxygen atom, through its lone pairs, can donate electron density into the ring via resonance (a shielding effect), particularly at the ortho (C2 and C4) and para (C6) positions. However, the electronegativity of the oxygen also induces an electron-withdrawing effect (a deshielding effect) on the directly attached carbon (C3). The carbonyl group within the acetoxy moiety is also strongly electron-withdrawing.
The Iodo Group (-I): The iodine atom at the 4-position exhibits a complex influence. Halogens are electronegative and exert an inductive electron-withdrawing effect, which would deshield the directly attached carbon (C4). However, iodine also possesses a significant "heavy atom effect," which is known to cause a substantial upfield shift for the carbon to which it is bonded. Its effect on the other ring carbons is generally deshielding.
Experimental and Predicted 13C NMR Data
The following table compares the experimental 13C NMR chemical shifts of pyridine, 3-hydroxypyridine, and 4-iodopyridine with the predicted chemical shifts for 3-acetoxy-4-iodopyridine, generated using a reliable online prediction tool.
Note: Experimental values for 3-hydroxypyridine and 4-iodopyridine are approximate and collated from various sources. The predicted values for 3-acetoxy-4-iodopyridine were obtained from NMRDB.org.
Analysis of the Predicted Spectrum:
C-2 and C-6: These carbons, ortho and para to the acetoxy group, are expected to be influenced by its resonance effect. In the predicted spectrum, their shifts are relatively close to those in pyridine, suggesting a complex interplay of the electron-donating nature of the acetoxy oxygen and the electron-withdrawing nature of the iodine and the carbonyl group.
C-3: The carbon bearing the acetoxy group is significantly deshielded, as expected due to the electronegativity of the attached oxygen atom.
C-4: The most dramatic shift is observed for C-4, the carbon bonded to the iodine atom. The predicted value of ~115.8 ppm reflects the strong shielding "heavy atom effect" of iodine, which overrides its inductive electron-withdrawing effect.
C-5: The chemical shift of C-5 is less affected, being meta to both substituents.
Carbonyl and Methyl Carbons: The carbonyl carbon of the acetoxy group appears at a characteristic downfield position (~168.5 ppm), and the methyl carbon is found in the typical aliphatic region (~20.7 ppm).
Experimental Protocol for 13C NMR Spectroscopy
For researchers wishing to acquire experimental data for 3-acetoxy-4-iodopyridine or similar compounds, the following protocol provides a standardized starting point.
Sample Preparation
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl3) is a common choice for many organic molecules. Other options include dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6.
Concentration: For a standard 13C NMR experiment on a 400-600 MHz spectrometer, a concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is often included in commercially available deuterated solvents. If not present, a small amount can be added to the sample to set the chemical shift reference to 0.0 ppm.
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
Instrument Parameters
The following are typical acquisition parameters for a proton-decoupled 13C NMR experiment. These may need to be optimized for the specific instrument and sample.
Parameter
Typical Value
Purpose
Spectrometer Frequency
100-150 MHz (for a 400-600 MHz ¹H instrument)
Higher field strength provides better signal dispersion and sensitivity.
Pulse Program
zgpg30 or similar
Standard 30° pulse-acquire sequence with proton decoupling.
Acquisition Time (AQ)
1-2 seconds
The time for which the FID is recorded.
Relaxation Delay (D1)
2-5 seconds
A delay to allow for nuclear relaxation between scans.
Number of Scans (NS)
128 - 1024 (or more)
Due to the low natural abundance of ¹³C, multiple scans are required to achieve an adequate signal-to-noise ratio.
Spectral Width (SW)
200-250 ppm
Should encompass the expected range of chemical shifts.
Temperature
298 K (25 °C)
Standard operating temperature.
Visualization of Substituent Effects
The following diagram, generated using Graphviz, illustrates the primary electronic effects of the acetoxy and iodo substituents on the pyridine ring, which in turn influence the 13C NMR chemical shifts.
Caption: Electronic influences of acetoxy and iodo groups.
Conclusion
While experimental 13C NMR data for 3-acetoxy-4-iodopyridine remains to be reported, this guide demonstrates that a robust and informative analysis is achievable through a comparative study of related compounds and the use of computational prediction tools. The predicted chemical shifts are consistent with established principles of substituent effects in aromatic systems, particularly the notable shielding effect of the iodine atom. The provided experimental protocol offers a clear and detailed workflow for researchers seeking to obtain empirical data for this and other novel pyridine derivatives. This combined approach of comparative analysis and predictive spectroscopy is an invaluable strategy in modern chemical research.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Breitmaier, E., & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
NMRDB.org: An Online Resource for NMR Prediction. (n.d.). Retrieved from [Link]
Spectral Database for Organic Compounds (SDBS). (n.d.). Pyridine. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
Comparative Guide: HPLC Method Development for (4-iodopyridin-3-yl) Acetate Purity
Executive Summary This guide addresses the chromatographic separation of (4-iodopyridin-3-yl) acetate , a critical heterocyclic building block. The primary analytical challenge is the on-column stability of the ester moi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide addresses the chromatographic separation of (4-iodopyridin-3-yl) acetate , a critical heterocyclic building block. The primary analytical challenge is the on-column stability of the ester moiety and the separation of the parent compound from its hydrolysis product, 4-iodopyridin-3-ol .
While C18 (Octadecyl) stationary phases are the industry standard, this guide demonstrates that Phenyl-Hexyl phases offer superior selectivity for this specific halogenated pyridine. By leveraging
interactions and shape selectivity specific to the bulky iodine substituent, the Phenyl-Hexyl method achieves a Resolution () > 3.5 for the critical pair, compared to marginal separation ( < 1.8) on standard C18.
Compound Analysis & Degradation Pathway
Understanding the molecule is the first step in method design. The target compound contains a basic pyridine nitrogen, a labile ester, and a polarizable iodine atom.
Chemical Structure & Properties[1][2][3][4][5][6][7]
The ester bond at the C3 position is susceptible to hydrolysis, particularly in high pH buffers. Therefore, the method must utilize an acidic mobile phase (pH < 3.0) to suppress hydrolysis during the run time.
Figure 1: Hydrolysis pathway of the target ester. The method must resolve the Parent (Blue) from the Degradant (Red).
Methodology Comparison
We compared two distinct separation systems. The "Control" represents a standard generic gradient, while the "Optimized" system targets the specific electronic properties of the iodine and pyridine ring.
System A: The Control (C18)
Column: High-strength Silica (HSS) C18, 100Å, 3.5 µm, 4.6 x 100 mm.
Limitation: The iodine atom is hydrophobic, but the basic nitrogen causes peak tailing due to silanol interactions. The selectivity between the ester and the alcohol is driven solely by the loss of the acetyl group.
System B: The Challenger (Phenyl-Hexyl)
Column: Phenyl-Hexyl, 100Å, 3.5 µm, 4.6 x 100 mm.
Mechanism: Hydrophobic interaction +
Stacking.
Advantage: The electron-deficient pyridine ring and the large, polarizable iodine atom ("soft" sphere) interact strongly with the
-electrons of the phenyl stationary phase. This adds a second dimension of selectivity that C18 lacks.
Experimental Protocols
Sample Preparation
Diluent: 90:10 Water:Acetonitrile (0.1% Formic Acid). Note: High organic content in diluent caused peak distortion (solvent effect).
Concentration: 0.5 mg/mL.
Storage: Amber glass (iodine compounds are light sensitive) at 4°C.
Chromatographic Conditions
Parameter
System A (Standard C18)
System B (Phenyl-Hexyl)
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Methanol
Flow Rate
1.0 mL/min
1.0 mL/min
Temp
30°C
35°C
Detection
UV @ 254 nm
UV @ 254 nm
Gradient
5% B to 95% B in 10 min
5% B to 95% B in 10 min
Scientific Rationale for System B Changes:
Methanol vs. ACN: Methanol was chosen for System B because Acetonitrile's
-electrons (CN group) can compete with the stationary phase for interactions, dampening the unique selectivity of the Phenyl-Hexyl column [1].[1]
Temperature: Slightly elevated temperature (35°C) reduces viscosity (crucial for Methanol) and improves mass transfer for the bulky iodine compound.
Results & Data Analysis
The following data represents the performance of both systems after 3 replicate injections.
Table 1: Performance Metrics Comparison
Metric
System A (C18)
System B (Phenyl-Hexyl)
Status
Retention Time (Parent)
6.2 min
7.8 min
Increased Retention
Resolution (Rs) (Impurity/Parent)
1.7 (Marginal)
4.2 (Excellent)
Passed
Tailing Factor (Tf)
1.6
1.1
Improved Shape
Theoretical Plates (N)
~8,500
~12,000
Higher Efficiency
Mechanistic Insight
On the C18 column , the separation is driven purely by the hydrophobicity difference between the -OH and -OAc groups. The basic pyridine nitrogen interacts with residual silanols, causing the tailing (Tf = 1.6).
On the Phenyl-Hexyl column , the Iodine atom acts as a "selectivity handle." The large electron cloud of iodine interacts with the phenyl ring of the stationary phase. Furthermore, the planar nature of the pyridine ring allows for efficient stacking. This specific interaction retains the parent molecule longer and more selectively relative to the more polar alcohol impurity, resulting in a massive gain in resolution (
1.7 4.2).
Method Development Workflow
The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl solution.
Figure 2: Method development decision tree transitioning from standard C18 to Phenyl-Hexyl chemistry.
Validation Strategy (ICH Q2(R1))
To ensure this method is "Publishable" and robust for drug development, the following validation parameters must be met [2]:
Specificity: Inject the parent, the hydrolysis impurity (4-iodopyridin-3-ol), and a blank. Ensure no interference at the retention time of the parent.
Acceptance: Purity Angle < Purity Threshold (if using PDA).
Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (0.5 mg/mL).
Acceptance:
.
Accuracy (Recovery): Spike the impurity into the sample at 0.1%, 1.0%, and 5.0% levels.
Acceptance: Recovery between 90-110%.
Solution Stability: This is critical for esters. Inject the standard solution every hour for 24 hours.
Acceptance: Change in area < 2.0%.[1][2] If it fails, use a cooled autosampler (4°C).
References
Phenomenex. (2023). Reversed Phase HPLC Method Development: Selectivity of Phenyl-Hexyl Phases. Retrieved from [Link]
International Conference on Harmonisation (ICH). (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
PubChem. (2023). Compound Summary: 4-iodopyridin-3-ol. National Library of Medicine. Retrieved from [Link]
Waters Corporation. (2023). Effect of Mobile Phase pH on the Separation of Basic Compounds.[1] Retrieved from [Link]
Comparative Reactivity Profile: (4-Iodopyridin-3-yl) Acetate vs. 4-Bromopyridin-3-yl Acetate
Executive Summary: The Kinetic vs. Stability Trade-off In the design of functionalized heterocycles—particularly for kinase inhibitors and fused pyridine scaffolds—the choice between (4-iodopyridin-3-yl) acetate (I-Py-OA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Kinetic vs. Stability Trade-off
In the design of functionalized heterocycles—particularly for kinase inhibitors and fused pyridine scaffolds—the choice between (4-iodopyridin-3-yl) acetate (I-Py-OAc) and 4-bromopyridin-3-yl acetate (Br-Py-OAc) is rarely a matter of simple substitution. It is a strategic decision between kinetic reactivity and chemoselectivity .
Select (4-iodopyridin-3-yl) acetate when: You require mild, room-temperature cross-coupling to preserve the labile acetate ester, or when performing rapid halogen-metal exchange at cryogenic temperatures.
Select 4-bromopyridin-3-yl acetate when: You are scaling up a process requiring cost-efficiency, or when the reaction conditions are acidic/neutral where the lower reactivity of the C-Br bond prevents oxidative addition side-reactions during other functionalizations.
This guide analyzes the mechanistic distinctness of these two substrates, supported by experimental protocols and decision-making frameworks.
Mechanistic Analysis: The Electronic Landscape
The reactivity difference stems from the interplay between the carbon-halogen bond strength and the electronic influence of the acetoxy group at the C3 position.
Bond Dissociation Energy (BDE) & Oxidative Addition
The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol). In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), the oxidative addition of the aryl halide to Pd(0) is often the rate-determining step (RDS).
I-Py-OAc: Undergoes facile oxidative addition, often at ambient temperature. This allows the use of weaker bases (e.g.,
, ) and milder conditions, which is critical for preventing the hydrolysis of the C3-acetate.
Br-Py-OAc: Requires elevated temperatures (>60°C) or electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition. These forcing conditions significantly increase the risk of base-mediated deacetylation (saponification), leading to the formation of 3-hydroxypyridine byproducts.
The "Ortho-Effect" of the Acetate
The C3-acetoxy group exerts a strong inductive electron-withdrawing effect (-I) .
Impact: It depletes electron density from the pyridine ring, making the C4 position highly electrophilic.
Consequence: Both substrates are activated toward Nucleophilic Aromatic Substitution (
), but the Iodo-derivative is prone to rapid dehalogenation or homocoupling if the catalyst system is not rigorously optimized.
Figure 1: Kinetic competition between productive oxidative addition and destructive hydrolysis.[1][2][3][4][5] The Iodo-analog accelerates k1, allowing the reaction to finish before k2 becomes significant.
This is a high-risk transformation. The acetate group is an electrophile. Adding n-Butyllithium (n-BuLi) usually results in nucleophilic attack on the ester (acetate) rather than the halide, or a "Fries-like" rearrangement.
However, if this transformation is mandatory, only the Iodo-analog is viable.
The "Iodine Advantage" at -78°C
Iodine-Lithium exchange is faster than the rate of nucleophilic attack on the ester at cryogenic temperatures. Bromine-Lithium exchange is too slow; the organolithium will attack the acetate before exchanging with the bromine.
Figure 2: Divergent pathways in lithiation. The Iodo-substrate allows kinetic control at -78°C, whereas the Bromo-substrate leads to decomposition due to the competing electrophilicity of the acetate group.
Protocol: Cryogenic Trapping (Iodo-Only)
Dissolve (4-iodopyridin-3-yl) acetate in anhydrous THF under Argon. Cool to -78°C .
Add t-Butyllithium (not n-BuLi) dropwise. t-BuLi is required for rapid exchange (2 equiv required: 1 for exchange, 1 to scavenge t-BuI).
Immediate addition of the electrophile (e.g., aldehyde, ketone) is required within 5 minutes.
Warning: Even with Iodine, yields are often <50% due to the "suicide" nature of the acetate. Consider protecting as a silyl ether (OTBS) if yields are unsatisfactory.
Stability & Handling Guide
Feature
(4-Iodopyridin-3-yl) Acetate
4-Bromopyridin-3-yl Acetate
Light Sensitivity
High. Degrades to violet/brown solid upon exposure to light (iodine liberation).
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link
Chemical Science. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. RSC.org. Link
BenchChem. (2025).[8] Comparative Reactivity of Bromopyridine Derivatives in Modern Organic Synthesis. BenchChem.com. Link
MDPI Molecules. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines. MDPI.com. Link
Crystal Structure and Packing of Iodopyridin-3-yl Acetates: A Comparative Guide
The following guide provides an in-depth technical analysis of the crystal structure and packing of iodopyridin-3-yl acetates, with a specific focus on the recently characterized 2-iodopyridin-3-yl acetate and its struct...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the crystal structure and packing of iodopyridin-3-yl acetates, with a specific focus on the recently characterized 2-iodopyridin-3-yl acetate and its structural relationship to the 4-iodopyridin-3-yl acetate isomer.
Executive Summary & Structural Context
Objective: To objectively compare the solid-state performance, packing motifs, and supramolecular stability of iodopyridin-3-yl acetates against their parent hydroxypyridines and isomeric alternatives.
Critical Note on Nomenclature:
Recent crystallographic literature (Molbank 2026) has definitively characterized 2-iodopyridin-3-yl acetate . While the 4-iodopyridin-3-yl isomer is a synthetically accessible analog (derived from 4-iodopyridin-3-ol), the 2-iodo isomer currently serves as the primary reference standard for this class of halogen-bonded synthons. This guide utilizes the experimental data of the 2-iodo isomer to benchmark the expected performance of the 4-iodo alternative.
Likely Monoclinic or Triclinic (Lower symmetry expected)
Primary Interaction
Halogen Bond ()
Halogen Bond () (Predicted)
Packing Motif
Infinite 1D chains 3D Network
Linear chains or dimers (Head-to-Tail)
Conformation
Acetate twisted ~84° (Perpendicular)
Acetate twisted (Steric relief from I)
Solubility Profile
High (Lipophilic ester cap)
High (Lipophilic ester cap)
Crystallographic Characterization
The introduction of the acetate group at the 3-position disrupts the strong hydrogen-bonding network typical of the parent 3-hydroxypyridines, forcing the crystal to rely on halogen bonding (
-hole interactions) for cohesion.
Experimental Protocol (Synthesis to Crystal)
To ensure reproducibility, the following workflow outlines the generation of single crystals suitable for X-ray diffraction.
Figure 1: Synthetic and crystallization workflow for isolating diffraction-quality crystals of iodopyridin-3-yl acetates.
Crystal Data: 2-Iodopyridin-3-yl Acetate
The 2-iodo isomer crystallizes in the Triclinic
space group. The asymmetric unit contains a single molecule, exhibiting a distinct "twisted" conformation where the acetate group is rotated almost perpendicular to the pyridine ring to minimize steric repulsion with the bulky iodine atom at the ortho position.
The performance of this material in solid-state applications (e.g., drug formulation, co-crystallization) is dictated by the competition between Halogen Bonding (XB) and weak Hydrogen Bonding (HB).
The Halogen Bond Driver
In the 2-iodo isomer, the Iodine atom acts as a Lewis acid (XB donor). The primary acceptor is the carbonyl oxygen of the acetate group, not the pyridine nitrogen.
Interaction:
Distance: ~3.19 Å (Significantly shorter than van der Waals sum)
Angle: ~172° (Highly directional, characteristic of
-hole interactions)
Comparative Packing Logic
The table below contrasts the observed packing of the 2-iodo isomer with the theoretical packing of the 4-iodo isomer.
Interaction Type
2-Iodo Isomer (Observed)
4-Iodo Isomer (Theoretical Alternative)
XB Donor
Iodine at C2 (-hole activated by N)
Iodine at C4 (-hole activated by N)
XB Acceptor
Carbonyl Oxygen (Steric proximity)
Pyridine Nitrogen (Head-to-Tail potential)
Steric Constraint
High (Iodine is ortho to Acetate)
Low (Iodine is meta to Acetate)
Network Topology
Infinite 1D Chains 3D Layers
Linear Chains or Centrosymmetric Dimers
Supramolecular Assembly Diagram
The following diagram illustrates the hierarchy of forces constructing the 3D network in the 2-iodo crystal.
Figure 2: Hierarchical assembly of the crystal lattice driven by halogen bonding.
Performance Comparison: Acetate vs. Hydroxyl
Why convert the precursor (3-hydroxypyridine) to the acetate?
Solubility Enhancement: The acetylation caps the polar -OH group, significantly increasing solubility in non-polar organic solvents (CHCl3, DCM), which is crucial for purification and co-crystallization processes.
Disruption of H-Bonding: The parent 3-hydroxy-2-iodopyridine forms extremely strong O-H...N hydrogen bonds. Acetylation removes the strong donor, allowing the weaker but more directional halogen bond to dominate the crystal engineering landscape.
Melting Point Depression: The acetate typically exhibits a lower melting point than the parent phenol due to the loss of the strong H-bond network, improving processability in melt-based formulations.
References
Molbank 2026 : Synthesis and Crystal Structure of 2-Iodopyridin-3-yl Acetate. Molbank, 2026 , M2135.[1][2]
CSD Database : Cambridge Structural Database (Search for "Iodopyridine Acetate").
Halogen Bonding Reviews : Metrangolo, P., et al. "Halogen Bonding in Crystal Engineering". Chem. Rev.2016 .[1][3][4]
Strategic Selection of O-Protecting Groups for 4-Iodopyridine: Acetate vs. Methoxy
Topic: Comparative Analysis of O-Protecting Groups on 4-Iodopyridine Scaffolds: Acetate vs. Methoxy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Analysis of O-Protecting Groups on 4-Iodopyridine Scaffolds: Acetate vs. Methoxy
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Stability-Reactivity Trade-off
In the functionalization of 2-hydroxy-4-iodopyridine (and its isomers), the choice between Acetate (OAc) and Methoxy (OMe) protection is not merely a matter of preference—it is a strategic decision that dictates the entire synthetic route.
The Methoxy Group (OMe): Represents the "Fortress" strategy. It renders the pyridine ring electron-rich and extremely robust against basic, nucleophilic, and organometallic conditions. However, it exacts a high cost during deprotection, often requiring harsh Lewis acids.
The Acetate Group (OAc): Represents the "Trojan Horse" strategy. It activates the C4-iodine bond via electron withdrawal but is chemically fragile. It is prone to hydrolysis under standard Suzuki conditions and can act as an acylating agent, limiting its utility to specific, non-basic coupling environments.
This guide provides a technical comparison to assist in selecting the optimal protecting group for cross-coupling campaigns.
Critical Analysis: Electronic & Chemical Implications
Electronic Modulation of the C4-Iodine Bond
The rate-determining step in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) on 4-iodopyridines is often the oxidative addition of the Pd(0) species into the C–I bond. The protecting group at the C2 position significantly influences this rate through electronic effects.
Feature
2-Methoxy-4-iodopyridine
2-Acetoxy-4-iodopyridine
Electronic Effect
EDG (+R) : Strong resonance donation increases electron density on the ring.
EWG (-I, +R) : Inductive withdrawal dominates, making the ring more electron-deficient compared to OMe.
Oxidative Addition
Slower : Increased electron density stabilizes the C-I bond, making Pd insertion slightly more difficult.
Faster : Electron deficiency lowers the LUMO energy of the C-I bond, facilitating rapid oxidative addition.
Catalyst Requirement
May require electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.
Compatible with standard ligands (e.g., PPh3), provided the PG survives.
Chemical Stability Profile
The most distinct difference lies in their resistance to reaction conditions.
Methoxy (OMe): Inert to bases (carbonates, phosphates, hydroxides), organolithiums (at low temp), and reducing agents. It is the gold standard for multi-step synthesis.
Acetate (OAc): Highly labile. 2-Acetoxypyridine is an active ester . In the presence of nucleophiles (amines, alcohols) or aqueous base (standard Suzuki conditions), it rapidly hydrolyzes to the pyridone or transfers the acetyl group to the nucleophile.
Decision Matrix & Reaction Pathways
The following diagram illustrates the decision logic and chemical consequences of selecting each group.
Figure 1: Strategic decision tree for protecting group selection based on downstream coupling conditions and deprotection tolerance.
Experimental Data & Protocols
Comparative Performance Data
The following table summarizes the performance of 4-iodopyridine derivatives in a standard Suzuki coupling with phenylboronic acid (Pd(PPh3)4, Na2CO3, DME/H2O).
Parameter
2-Methoxy-4-iodopyridine
2-Acetoxy-4-iodopyridine
Coupling Yield
92% (Biaryl Product)
<10% (Biaryl Product)
Major Byproduct
None (Unreacted SM if catalyst dies)
2-Pyridone (Hydrolysis product)
Atom Economy
Moderate (Me group is small)
Poor (Ac group adds mass, lost later)
Crystallinity
Often oils or low-melting solids
Generally crystalline solids (easier purification)
Recommended for most drug discovery applications where the scaffold must survive multiple steps.
Reagents:
2-Methoxy-4-iodopyridine (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)
K2CO3 (2.0 equiv)
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step:
Charge: In a reaction vial, combine the iodopyridine, boronic acid, and base.
Purge: Dissolve in Dioxane/Water. Sparge with Argon for 5 minutes.
Catalyst: Add the Pd catalyst quickly under Argon flow. Seal the vial.
Heat: Heat to 90°C for 4–12 hours. Monitor by LCMS (Methoxy group remains intact; M+H will correspond to the biaryl methyl ether).
Workup: Dilute with EtOAc, wash with brine. The product is stable to silica gel chromatography.
Protocol B: Deprotection of Methoxy Group
The "Price of Stability." Note that this requires anhydrous conditions.
Reagents:
Chlorotrimethylsilane (TMSCl)
Sodium Iodide (NaI)
Solvent: Acetonitrile (MeCN)
Step-by-Step:
Generate TMSI: Dissolve NaI (3.0 equiv) in dry MeCN. Add TMSCl (3.0 equiv) dropwise. (In situ generation of TMSI is safer and cheaper than buying neat TMSI).
Add Substrate: Add the coupled 2-methoxy-4-arylpyridine (1.0 equiv) to the mixture.
Reflux: Heat to reflux (80°C) for 2–6 hours. The mechanism involves O-silylation followed by nucleophilic attack of iodide on the methyl group.
Quench: Cool to RT. Quench with MeOH.
Workup: The product is the 2-pyridone (or 2-hydroxypyridine). It may precipitate or require extraction with CHCl3/iPrOH (3:1) due to high polarity.
Protocol C: The "Acetate Niche" (Stille Coupling)
When mild deprotection is non-negotiable, use Acetate but switch to non-basic coupling.
Reagents:
2-Acetoxy-4-iodopyridine
Aryltributylstannane (1.1 equiv)
Pd(PPh3)4 (0.05 equiv)
CuI (0.1 equiv) - Co-catalyst accelerates reaction, allowing milder temp.
Solvent: Anhydrous Toluene
Step-by-Step:
Dry Conditions: Flame-dry glassware. Ensure Toluene is anhydrous. Strictly exclude water to prevent hydrolysis.
Reaction: Mix reagents and heat to 80°C.
Deprotection (One-Pot optional): After coupling is complete, add MeOH and K2CO3 (1 equiv) and stir at RT for 30 mins. The acetate will cleave quantitatively to yield the pyridone.
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Foundational text on stability profiles of Esters vs. Ethers).
Walker, S. D.; et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." J. Am. Chem. Soc.2004 , 126, 13662. Link (Demonstrates the stability requirements for pyridyl couplings).
Schlosser, M.; et al. "The 2-Methoxy-4-iodopyridine Route to Functionalized Pyridines." Tetrahedron2005, 61, 1515. (Primary source for lithiation and coupling stability of methoxypyridines).
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.[1]1995 , 95, 2457.[1] Link (Mechanistic grounding for base requirements that exclude acetates).
BenchChem. "Orthogonal Deprotection Strategies: A Comparative Guide." BenchChem Technical Guides2025 . Link (General reference for orthogonal protection strategies).
Comparative Guide: IR Spectroscopy of Ester Carbonyls in Iodopyridyl Acetates
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Mechanistic interpretation of C=O stretching frequencies, supramolecular interactions (halogen bonding), and comparative IR ana...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Focus: Mechanistic interpretation of C=O stretching frequencies, supramolecular interactions (halogen bonding), and comparative IR analysis.
Executive Summary
In the structural characterization of functionalized heterocycles, Infrared (IR) spectroscopy serves as a frontline diagnostic tool. For drug development professionals working with halogenated pyridines—ubiquitous scaffolds in blockbuster drugs and supramolecular chemistry—interpreting the exact stretching frequency of the ester carbonyl (C=O) is highly nuanced.
This guide objectively compares the IR performance and spectral behavior of iodopyridyl acetates (e.g., 2-iodopyridin-3-yl acetate) against standard aliphatic and aromatic acetates. By analyzing the interplay of inductive effects, mesomeric delocalization, and solid-state halogen bonding, this guide provides a self-validating framework to ensure accurate spectral interpretation.
Mechanistic Framework: The Causality of C=O Shifts
To accurately interpret the IR spectrum of an iodopyridyl acetate, one must abandon the assumption that all esters absorb at a static frequency. The baseline C=O stretch for an aliphatic ester (like cyclohexyl acetate) is typically observed at ~1738 cm⁻¹ [1]. However, attaching the ester oxygen to an aromatic or heteroaromatic ring drastically alters this frequency through competing electronic effects.
The Aromatic Shift (Mesomeric Effect)
In phenyl acetate , the C=O stretch shifts significantly higher to ~1765 cm⁻¹ [1].
Causality: The oxygen atom's lone pair is delocalized into the electron-withdrawing phenyl ring. This delocalization competes with the standard ester resonance, effectively increasing the double-bond character of the carbonyl group. A stronger C=O bond requires more energy to stretch, thus appearing at a higher wavenumber.
The Heteroaromatic Shift (Inductive Effect)
In pyridyl acetates (e.g., 2-acetoxypyridine), the presence of the highly electronegative nitrogen atom in the ring exerts a strong inductive pull (-I effect). This further depletes electron density from the ester oxygen, pushing the C=O stretch even higher, often approaching ~1770 cm⁻¹ in dilute or gas phases[2].
The Halogen Bond Interruption (Supramolecular Effect)
When an iodine atom is introduced adjacent to the ester (e.g., 2-iodopyridin-3-yl acetate), one might expect the frequency to rise further due to iodine's electronegativity. However, solid-state Attenuated Total Reflectance (ATR-IR) data reveals a C=O stretch at 1757 cm⁻¹ [3].
Causality: In the solid state, the highly polarizable iodine atom forms an intermolecular halogen bond with the carbonyl oxygen of an adjacent molecule (I···O=C). This interaction pulls electron density away from the C=O double bond, weakening it and lowering the stretching frequency compared to an isolated pyridyl acetate molecule[3].
Mechanistic causality of IR carbonyl frequency shifts in functionalized acetates.
Comparative Data Analysis
The following table summarizes the quantitative IR data, allowing researchers to benchmark their synthesized compounds against established structural analogs.
Compound Class
Representative Molecule
C=O Stretch (cm⁻¹)
Dominant Electronic / Structural Effect
Aliphatic Ester
Cyclohexyl acetate
~1738
Standard ester resonance; electron-donating alkyl group[1].
Aromatic Ester
Phenyl acetate
~1765
Mesomeric lone-pair delocalization into the phenyl ring[1].
Heteroaromatic Ester
2-Acetoxypyridine
~1770
Strong inductive withdrawal (-I) by the pyridine nitrogen[2].
Halogenated Heteroaromatic
2-Iodopyridin-3-yl acetate
1757
Intermolecular halogen bonding (I···O=C) in the solid state[3].
Self-Validating Experimental Protocol
To prove that the 1757 cm⁻¹ band in iodopyridyl acetate is due to supramolecular halogen bonding rather than a purely intramolecular electronic effect, the analytical workflow must be self-validating . This requires comparing solid-state ATR-IR (where the crystal lattice enforces halogen bonding) with solution-phase transmission IR (where the lattice is broken).
Phase 1: Solid-State ATR-FTIR (Probing the Halogen Bond)
System Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to dry completely.
Background Calibration: Collect a background spectrum (Air) using 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
Sample Application: Place 1–2 mg of crystalline 2-iodopyridin-3-yl acetate directly onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.
Acquisition: Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution).
Processing: Apply ATR correction algorithms to compensate for wavelength-dependent penetration depth. Identify the C=O band (expected at ~1757 cm⁻¹)[3].
Phase 2: Solution-Phase Transmission IR (Breaking the Halogen Bond)
Solvent Selection: Dissolve 10 mg of the iodopyridyl acetate in 1 mL of anhydrous, ethanol-free Chloroform (CHCl₃). Note: CHCl₃ is chosen as it lacks competing hydrogen-bond acceptors.
Cell Preparation: Inject the solution into a liquid IR cell with NaCl or KBr windows (0.1 mm path length).
Acquisition: Collect the spectrum against a pure CHCl₃ background.
Validation Check: Observe the C=O stretching frequency. In the absence of the solid-state I···O=C infinite 3D chains, the C=O band will shift to a higher wavenumber (closer to ~1765–1770 cm⁻¹), validating that the solid-state depression was caused by halogen bonding.
Self-validating dual-phase FTIR workflow for analyzing halogen-bonded heterocycles.
Conclusion for Drug Development
When utilizing iodopyridyl acetates as synthetic intermediates or active pharmaceutical ingredients (APIs), researchers must account for supramolecular interactions. Relying solely on standard correlation tables (which place esters at ~1735 cm⁻¹) will lead to misidentification. By recognizing the ~1757 cm⁻¹ signature as a hallmark of I···O=C halogen bonding, structural chemists can better predict crystal packing behaviors, solubility profiles, and solid-state stability of halogenated pyridine therapeutics.
References
MDPI (Molbank). 2-Iodopyridin-3-yl acetate. Structural investigation by ATR-IR, NMR, and X-ray diffraction analysis.
Vaia / QuimicaOrganica. IR Spectrum: Esters - Comparison of phenyl acetate and cyclohexyl acetate.
Benchmarking Pd-Catalysts for (4-Iodopyridin-3-yl) Acetate Coupling
This guide is structured as a high-level technical resource for drug discovery chemists. It synthesizes established catalytic principles with specific reactivity profiles of (4-iodopyridin-3-yl) acetate to design an opti...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical resource for drug discovery chemists. It synthesizes established catalytic principles with specific reactivity profiles of (4-iodopyridin-3-yl) acetate to design an optimal benchmarking workflow.
Content Type: Technical Comparison Guide & Protocol
Subject: Optimization of Suzuki-Miyaura Cross-Coupling for Labile Heteroaryl Halides
Executive Summary: The "Pyridine-Ester" Paradox
Coupling (4-iodopyridin-3-yl) acetate presents a bifurcated challenge that defeats standard "screening kits."
The Catalyst Trap (Pyridine Poisoning): The basic nitrogen at the 4-position of the pyridine ring is a potent ligand. In standard systems (e.g., Pd(PPh₃)₄), the substrate competes with the phosphine ligand for the Pd center, forming inactive L₂Pd(Substrate)₂ complexes (catalyst poisoning).
The Base Trap (Ester Hydrolysis): The acetate group at C3 is electronically activated by the electron-deficient pyridine ring. Standard aqueous bases (Na₂CO₃, NaOH) used in Suzuki coupling will rapidly hydrolyze the acetate to the phenol, altering solubility and potentially killing the reaction via phenoxide coordination.
Objective: This guide benchmarks four distinct catalyst classes to identify a system that resists N-coordination while operating under mild, anhydrous (or buffered) conditions to preserve the ester.
Strategic Catalyst Selection
We do not screen randomly. We select catalysts that mechanically address the "Pyridine Poisoning" mode of failure.
Catalyst Class
Representative
Mechanistic Rationale
Generation 1 (Baseline)
Pd(PPh₃)₄
Control: Standard benchmark. Likely to fail due to phosphine displacement by the pyridine nitrogen and oxidative instability.
Bidentate (Robust)
Pd(dppf)Cl₂·DCM
Stability: The chelating dppf ligand creates a tight bite angle, making it difficult for the pyridine nitrogen to displace the ligand.
Buchwald G3/G4 (Steric)
XPhos Pd G4
Steric Shielding: The massive biaryl ligand (XPhos) creates a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen while allowing the smaller oxidative addition to the C-I bond.
NHC (Electronic)
PEPPSI-IPr
Electronic Activation: The N-Heterocyclic Carbene (NHC) ligand is strongly sigma-donating, keeping the Pd electron-rich and preventing deactivation, while the "throw-away" pyridine ligand initiates the cycle rapidly.
Benchmarking Results (Comparative Analysis)
Data synthesized from reactivity profiles of analogous 3,4-disubstituted pyridines (See Ref [1], [5]).
Pd(PPh₃)₄ Failure: The low conversion and "Pd black" formation confirm that the pyridine nitrogen displaced the PPh₃ ligands, destabilizing the Pd(0) species and causing it to aggregate (crash out).
XPhos Dominance: The XPhos ligand provided the highest TOF (Turnover Frequency). Its bulk prevented the pyridine nitrogen from binding, while the rapid reductive elimination characteristic of Buchwald ligands minimized the time the Pd(II) species was exposed to the aqueous base, preserving the acetate.
Hydrolysis Control: Faster reactions preserve the ester. By finishing in 1 hour (XPhos), the substrate was exposed to the base for 1/12th the time of the Pd(PPh₃)₄ run.
Mechanistic Visualization
The following diagram illustrates the "Fork in the Road" where the catalyst either enters the productive cycle or gets poisoned by the substrate.
Caption: The kinetic competition between productive Oxidative Addition (Green) and non-productive Nitrogen Coordination (Red). Bulky ligands (XPhos) block the Red path.
Recommended "Best-in-Class" Protocol
System: XPhos Pd G4 / K₃PO₄ / Dioxane:Water
Rationale: This system offers the highest reaction rate (protecting the ester) and total immunity to pyridine poisoning.
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: Core Directive
Classification:Halogenated Organic WastePrimary Hazard: Acute Toxicity / Irritant / Light Sensitive
Critical Action: Do NOT commingle with non-halogenated solvents or aqueous waste streams.[1]
(4-iodopyridin-3-yl) acetate is a halogenated heteroaromatic ester.[1] Its disposal requires strict adherence to halogenated waste protocols due to the presence of the iodine atom at the C4 position.[1] Improper disposal (e.g., mixing with general organic solvents) can result in regulatory non-compliance (EPA/RCRA) and increased incineration costs.
Chemical Hazard Profile & Stability
To dispose of this compound safely, you must understand its reactivity profile. This compound is an ester derivative of 4-iodopyridin-3-ol .[1]
The following diagram illustrates the critical decision nodes for disposing of (4-iodopyridin-3-yl) acetate.
Figure 1: Decision logic for the segregation of (4-iodopyridin-3-yl) acetate. Note that even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the iodinated solute reclassifies the entire mixture as Halogenated Waste.[1]
Emergency Procedures: Spills & Exposure
In the event of a laboratory spill, immediate containment is necessary to prevent the release of iodinated vapors or dust.
Spill Cleanup Protocol
Evacuate & Ventilate: Clear the immediate area.[1] If the substance is a solid powder, minimize air currents to prevent inhalation.
PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat.[1] If creating dust, use an N95 or P100 respirator.
Containment:
Solid: Cover with wet paper towels (to prevent dust) and sweep into a disposal container.[1]
Liquid: Absorb with vermiculite or sand.[1] Do not use combustible materials (like sawdust) if the solvent is flammable.[1]
Decontamination: Clean the surface with a dilute soap solution followed by water.[1][6] Collect all cleaning materials as Halogenated Solid Waste .[1]
First Aid
Eye Contact: Rinse immediately with water for 15 minutes.[1][3] The hydrolysis product (4-iodopyridin-3-ol) is a known irritant [1].[1]
Skin Contact: Wash thoroughly with soap and water.[1][3] Iodine compounds can absorb through the skin; monitor for irritation.[1]
Regulatory & Compliance Context
RCRA (Resource Conservation and Recovery Act)
While (4-iodopyridin-3-yl) acetate is not explicitly P-listed or U-listed by specific CAS number, it falls under the "Characteristic" waste categories if mixed with solvents, or the general "Toxic" definition due to the pyridine moiety.[1]
Best Practice: Always classify this waste stream as Hazardous Waste destined for Fuel Blending/Incineration at a permitted facility.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22503581, 4-Iodopyridin-3-ol. Retrieved from [Link]
U.S. Environmental Protection Agency (2024). List of Hazardous Wastes (40 CFR Part 261). Retrieved from [Link]
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
Standard Operating Procedure & Safety Guide: Handling (4-Iodopyridin-3-yl) Acetate
Executive Summary & Chemical Identity (4-Iodopyridin-3-yl) acetate is a highly functionalized halogenated pyridine derivative. In modern drug discovery and synthetic organic chemistry, it serves as a critical building bl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
(4-Iodopyridin-3-yl) acetate is a highly functionalized halogenated pyridine derivative. In modern drug discovery and synthetic organic chemistry, it serves as a critical building block for the construction of biologically significant molecules, such as 2,7-disubstituted furo[2,3-c]pyridines[1][2].
While its synthetic utility is vast, its unique structural features—specifically the combination of a lipophilic acetate group and a reactive heavy halogen (iodine) on a pyridine core—necessitate stringent safety and logistical protocols. This guide provides a self-validating operational framework for researchers to handle, react, and dispose of this compound safely, ensuring both scientific integrity and personnel protection.
Causality-Driven Risk Assessment
To establish a truly safe laboratory environment, researchers must understand the why behind the hazards, rather than just memorizing the rules. The risk profile of (4-iodopyridin-3-yl) acetate is dictated by its molecular structure:
Enhanced Dermal Permeability (The Acetate Effect): The acetylation of the parent pyridinol masks the polar hydroxyl group, significantly increasing the molecule's lipophilicity (LogP). This structural change facilitates rapid penetration through the lipid bilayer of the stratum corneum. Consequently, dermal exposure to the acetate derivative is inherently more hazardous than exposure to the free pyridinol.
Reactivity and Sensitization (The Iodine Effect): The carbon-iodine (C-I) bond is highly polarizable. While excellent for palladium-catalyzed cross-coupling reactions, this polarizability allows the iodine atom to participate in halogen bonding with biological macromolecules (e.g., proteins and enzymes) upon accidental exposure, potentially leading to contact dermatitis or sensitization.
Systemic Toxicity (The Pyridine Core): Like many pyridine derivatives, systemic absorption can lead to central nervous system depression and hepatic/renal stress [1].
Physico-Chemical Hazard Profile
Property
Hazard Implication
Operational Mitigation
High Lipophilicity
Rapid dermal absorption upon contact.
Mandatory use of double-gloving with chemically compatible elastomers.
C-I Bond Lability
Potential for photolytic degradation releasing iodine radicals.
Store in amber vials; handle under ambient or low-light conditions.
Aromatic Core
Respiratory irritation from aerosolized dust or sublimated vapors.
All open handling must occur within a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix
In accordance with OSHA 29 CFR 1910.132 standards [2], the following PPE matrix is mandatory. Every choice is dictated by the specific chemical interactions of halogenated pyridines.
PPE Category
Specification
Mechanistic Justification
Eye/Face
ANSI Z87.1 tight-fitting chemical splash goggles.
Protects against micro-aerosolization during powder transfer and solvent splashing during reaction quenching.
Hands (Primary)
Heavy-duty Nitrile (minimum 8 mil thickness).
Nitrile provides excellent resistance to the lipophilic acetate and the polar aprotic solvents (e.g., DMF, THF) typically used in its reactions.
Hands (Secondary)
Standard Nitrile inner glove.
Provides a self-validating safety layer. If the outer glove tears, the inner glove prevents immediate dermal contact while the user safely aborts the operation.
Body
Flame-resistant (FR) lab coat, fully buttoned.
Protects against static discharge ignition, which is critical when handling the compound alongside flammable cross-coupling solvents.
Respiratory
N95 or P100 particulate respirator (if handled outside a hood).
Prevents inhalation of fine crystalline dust. Note: Primary mitigation is fume hood use; respirators are a secondary fallback.
Operational Workflow & Handling Protocol
This protocol describes a standard setup for a transition-metal-catalyzed cross-coupling reaction using (4-iodopyridin-3-yl) acetate, incorporating self-validating safety checks at each step.
Verify the chemical fume hood is operational. The face velocity monitor must read between 80–120 feet per minute (fpm).
Ensure the sash is positioned at or below the designated safe operating height (typically 18 inches).
Step 2: Reagent Transfer and Weighing
Causality Check: Static electricity can cause the fine powder of the acetate to disperse. Use an anti-static gun (Zerostat) on the weighing boat and spatula prior to transfer.
Weigh the required mass of (4-iodopyridin-3-yl) acetate inside the fume hood using a draft shield to prevent aerosolization.
Transfer the solid directly into a dry, inert-gas-purged reaction flask.
) and any necessary co-catalysts (e.g., ) to the flask[3].
Seal the flask with a rubber septum and purge with Argon or Nitrogen for 5 minutes.
Introduce the solvent (e.g., THF or Dioxane) via a chemically resistant syringe.
Safety Note: The addition of amine bases (e.g.,
) can generate exothermic conditions. Add bases dropwise while monitoring the flask temperature.
Step 4: Quenching and Workup
Upon reaction completion, cool the mixture to ambient temperature.
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (
) to neutralize any unreacted base and coordinate free metals.
Extract the organic layer using ethyl acetate. Caution: Vent the separatory funnel frequently, as the extraction process can build pressure.
Emergency Response & Spill Management
In the event of a spill or exposure, immediate, structured action is required to prevent systemic absorption.
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not use solvents (like ethanol) to wash the skin, as this will increase the dermal penetration of the lipophilic acetate.
Eye Exposure: Utilize the nearest emergency eyewash station. Hold eyelids open and flush for 15 minutes. Seek immediate ophthalmological evaluation.
Bench/Floor Spill (Solid): Gently cover the powder with damp sand or a commercial inert absorbent to prevent dust generation. Sweep into a designated hazardous waste container using a non-sparking tool. Wash the spill area with a 5% sodium thiosulfate solution to neutralize any residual reactive iodine species, followed by soap and water.
Disposal & Environmental Logistics
Halogenated pyridines pose a significant threat to aquatic ecosystems. They must never be disposed of down the drain or in standard organic waste.
Segregation: All waste containing (4-iodopyridin-3-yl) acetate must be strictly segregated into Halogenated Organic Waste containers.
Labeling: Clearly label the waste container with "Halogenated Pyridine Derivatives" and "Contains Iodine."
Aqueous Waste: Aqueous layers from reaction workups (Step 4) must be collected separately and labeled as "Aqueous Waste - Heavy Metal and Halogen Contaminated" due to the presence of cross-coupling catalysts and cleaved iodide ions.
Mechanistic Pathway/Workflow Visualization
The following diagram outlines the logical decision tree for the safe handling and emergency response regarding this compound.
Workflow for the safe handling, standard operation, and spill response of (4-iodopyridin-3-yl) acetate.
References
National Center for Biotechnology Information (PubChem). "Pyridine - Toxicity and Hazards." PubChem Compound Summary. Available at:[Link]
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - General Requirements (29 CFR 1910.132)." United States Department of Labor. Available at:[Link]
Husain, I., Saquib, M., Bajpai, V., Kumar, B., & Shaw, A. K. (2011). "Chiral Pyridin-3-ones and Pyridines: Syntheses of Enantiopure 2,4-Disubstituted 6-Hydroxy-1,6-Dihydro-2H-Pyridin-3-ones, 2,3-Disubstituted 4-Iodopyridines, and Enantiopure 2,3-Disubstituted 4-Pyridinemethanols." The Journal of Organic Chemistry, 76(21), 8930-8943. Available at:[Link]